(-)-Afzelechin
描述
Structure
3D Structure
属性
分子式 |
C15H14O5 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1 |
InChI 键 |
RSYUFYQTACJFML-HIFRSBDPSA-N |
手性 SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
规范 SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
Foundational & Exploratory
(-)-Afzelechin: A Technical Guide to its Natural Sources, Isolation from Bergenia ligulata, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Afzelechin is a flavan-3-ol, a class of flavonoids recognized for their diverse and potent biological activities. As a natural product, it holds significant interest for its potential therapeutic applications, ranging from anti-inflammatory to antioxidant effects. This technical guide provides a comprehensive overview of this compound, with a particular focus on its natural occurrence, detailed methodologies for its isolation from the medicinal plant Bergenia ligulata, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound and its stereoisomers are found in a variety of plant species. While Bergenia ligulata is a notable source, other plants have also been reported to contain this compound. The concentration and stereochemistry of afzelechin can vary depending on the plant species, geographical location, and harvesting time.
Table 1: Natural Sources of Afzelechin and Related Flavan-3-ols
| Plant Species | Family | Plant Part | Reported Flavan-3-ol(s) | Reference(s) |
| Bergenia ligulata | Saxifragaceae | Rhizomes | (+)-Afzelechin, Catechin | [1](2--INVALID-LINK-- |
| Celastrus orbiculatus | Celastraceae | Aerial Parts | (-)-Epiafzelechin | [3](--INVALID-LINK--) |
| Cassia sieberiana | Fabaceae | Root Bark | Epiafzelechin | [4](--INVALID-LINK--) |
| Trichilia emetica | Meliaceae | Whole Seeds | (-)-Epicatechin | [5](--INVALID-LINK--) |
| Guazuma ulmifolia | Malvaceae | Bark | Epiafzelechin | [6](--INVALID-LINK--) |
Note: The literature often reports on afzelechin without specifying the stereoisomer, or reports on the more common (+)-afzelechin or (±)-afzelechin. Specific investigation is often required to confirm the presence and quantity of the this compound isomer.
Isolation of this compound from Bergenia ligulata
Experimental Protocol: Isolation and Purification
1. Plant Material Collection and Preparation:
-
Collect fresh rhizomes of Bergenia ligulata.
-
Wash the rhizomes thoroughly with distilled water to remove any soil and debris.
-
Air-dry the rhizomes in the shade at room temperature for 10-15 days or until they are completely dry and brittle.
-
Grind the dried rhizomes into a coarse powder using a mechanical grinder.
2. Extraction:
-
Maceration:
-
Soak 500 g of the powdered rhizome in 2.5 L of 80% aqueous methanol in a large conical flask.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.
-
-
Soxhlet Extraction (Alternative):
-
Place 200 g of the powdered rhizome in a thimble and extract with 1.5 L of methanol in a Soxhlet apparatus for 24-48 hours.
-
Concentrate the extract using a rotary evaporator.
-
3. Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract (approx. 50 g) in 500 mL of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
n-Hexane (3 x 500 mL) to remove non-polar compounds.
-
Dichloromethane or Chloroform (3 x 500 mL) to extract semi-polar compounds.
-
Ethyl acetate (3 x 500 mL) which will contain the desired flavan-3-ols.
-
n-Butanol (3 x 500 mL) to extract more polar compounds.
-
-
Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure.
4. Chromatographic Purification:
-
Column Chromatography (Initial Separation):
-
Pack a glass column (e.g., 60 cm x 5 cm) with silica gel (60-120 mesh) using a slurry method in n-hexane.
-
Dissolve the dried ethyl acetate fraction (approx. 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate, followed by methanol. A typical gradient might be:
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)
-
Ethyl Acetate:Methanol (9.5:0.5, 9:1, 8:2 v/v)
-
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on pre-coated silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid, which gives a characteristic color for flavan-3-ols).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Subject the combined, enriched fractions to preparative HPLC for final purification.
-
Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be: 10-40% acetonitrile over 40 minutes.
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detector at 280 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Table 2: Quantitative Data for Flavan-3-ols in Plant Material (Representative)
| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference(s) |
| (-)-Epiafzelechin | Passiflora mollissima | Fruit | Not specified | UPLC-MS/MS | 169.7 mg/100 g DW (as glycosides) | [7](--INVALID-LINK--) |
| Catechin | Bergenia ciliata | Rhizome | Methanol | UHPLC-MS/MS | Variable (up to ~7 mg/g in some samples) | [8](--INVALID-LINK--) |
| Catechin | Borassus flabellifer | Young Male Flower | Water | HPLC | 6.65 µg/mg extract | [9](--INVALID-LINK--) |
Note: Specific yield data for this compound from Bergenia ligulata is not available in the current literature. The presented data for related compounds in other plants is for illustrative purposes. The actual yield will depend on the plant material and the efficiency of the isolation protocol.
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, extensive research on the closely related (+)-afzelechin and (-)-epicatechin provides significant insights into its likely mechanisms of action, particularly in the context of inflammation. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Studies on (+)-afzelechin have demonstrated its ability to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Effects via Nrf2 Pathway Activation
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Studies on (+)-afzelechin and related flavan-3-ols suggest that they can activate the Nrf2 pathway. This activation leads to the upregulation of downstream antioxidant enzymes, which in turn helps to mitigate oxidative stress and reduce inflammation. The activation of Nrf2 by these compounds is a key component of their pleiotropic beneficial effects.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Conclusion
This compound, a flavan-3-ol found in Bergenia ligulata and other medicinal plants, exhibits significant potential for therapeutic development, particularly due to its anti-inflammatory and antioxidant properties. While detailed protocols for its specific isolation from Bergenia ligulata and comprehensive quantitative data are still areas for further research, the established methodologies for related compounds provide a solid foundation for its successful purification. The elucidation of its modulatory effects on the NF-κB and Nrf2 signaling pathways underscores the molecular basis for its bioactivity. This technical guide serves as a foundational resource to encourage and facilitate further investigation into the pharmacological potential of this compound, with the ultimate goal of translating this natural product into novel therapeutic agents.
References
- 1. (-)-Epiafzelechin: cyclooxygenase-1 inhibitor and anti-inflammatory agent from aerial parts of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. Epicatechin induces NF-kappaB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Therapeutic Effects of (−)-Epicatechin and Other Polyphenols in Cancer, Inflammation, Diabetes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory actions of (-)-epicatechin in the adipose tissue of obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epicatechin induces NF-κB, activator protein-1 (AP-1) and nuclear transcription factor erythroid 2p45-related factor-2 (Nrf2) via phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and extracellular regulated kinase (ERK) signalling in HepG2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Epiafzelechin from the root bark of Cassia sieberiana: detection by DART mass spectrometry, spectroscopic characterization, and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Biosynthesis pathway of (-)-Afzelechin in plants
An In-depth Technical Guide on the Biosynthesis Pathway of (-)-Afzelechin in Plants
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a flavan-3-ol, a class of flavonoids recognized for its significant biological activities and potential therapeutic applications. As a monomeric unit of proanthocyanidins, its biosynthesis is an integral part of the broader flavonoid pathway in plants. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of available quantitative data, detailed experimental protocols for the analysis of this pathway, and visual diagrams to elucidate the metabolic and experimental workflows. This document is intended to serve as a core resource for researchers in plant biochemistry, natural product chemistry, and drug development seeking to understand and manipulate the production of this valuable phytochemical.
The Biosynthesis Pathway of this compound
The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through several key intermediates, culminating in the synthesis of flavan-3-ols.
General Phenylpropanoid Pathway
The journey begins with the aromatic amino acid L-phenylalanine , which is derived from the shikimate pathway. A series of three enzymatic reactions convert L-phenylalanine into p-Coumaroyl-CoA , the primary precursor for flavonoid biosynthesis.
-
Phenylalanine Ammonia-Lyase (PAL) deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A, yielding p-Coumaroyl-CoA.
Flavonoid-Specific Pathway
The pathway then enters the flavonoid-specific branch, leading to the formation of the characteristic C6-C3-C6 flavonoid skeleton.
-
Chalcone Synthase (CHS) : This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA (derived from primary carbohydrate metabolism) to form naringenin chalcone.
-
Chalcone Isomerase (CHI) : Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, (2S)-naringenin .
-
Flavanone 3-Hydroxylase (F3H) : (2S)-Naringenin is then hydroxylated at the 3-position of the C-ring by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield (2R,3R)-dihydrokaempferol (DHK) .
Branch Pathway to this compound
Dihydrokaempferol is a critical branch-point intermediate. To form this compound, the pathway proceeds through the leucoanthocyanidin branch.
-
Dihydroflavonol 4-Reductase (DFR) : DHK is reduced by the NADPH-dependent enzyme DFR to produce leucopelargonidin (a 2,3-trans-3,4-cis-flavan-3,4-diol).[1][2] DFR is a pivotal enzyme that can exhibit substrate specificity, influencing the type of flavonoid produced.[3][4]
-
Leucoanthocyanidin Reductase (LAR) : In the final committed step, leucopelargonidin is converted to the 2,3-trans-flavan-3-ol, This compound , by the NADPH-dependent enzyme LAR.[5][6] LAR specifically catalyzes the reduction of the 4-keto group of leucoanthocyanidins to produce catechins, including afzelechin.[7][8]
It is important to note that an alternative pathway involving Anthocyanidin Reductase (ANR) acts on anthocyanidins to produce 2,3-cis-flavan-3-ols, such as (-)-epiafzelechin.[6][9]
Quantitative Data
Quantitative data for the specific enzymatic steps leading to this compound are not extensively reported in the literature. However, data from related substrates and enzymes provide valuable insights into the pathway's kinetics. The tables below summarize available data for key enzymes DFR and LAR.
Table 1: Kinetic Properties of Dihydroflavonol 4-Reductase (DFR)
| Enzyme Source | Substrate | K_m (µM) | V_max (units) | Optimal pH | Optimal Temp (°C) | Reference |
| Vitis vinifera | Dihydroquercetin (DHQ) | ~15 | Not specified | 6.5 | 30 | [10][11] |
| Camellia sinensis (CsDFRa) | Dihydroquercetin (DHQ) | 28.6 ± 2.1 | 12.3 ± 0.4 pkat/mg | Not specified | Not specified | [2][12] |
| Camellia sinensis (CsDFRc) | Dihydrokaempferol (DHK) | 21.7 ± 1.8 | 10.9 ± 0.3 pkat/mg | Not specified | Not specified | [2][12] |
| Zanthoxylum bungeanum | Dihydrokaempferol (DHK) | 12.03 ± 1.12 | 1.84 ± 0.04 µmol/min/mg | Not specified | Not specified | [13] |
Note: Data for DFR with dihydrokaempferol (DHK), the direct precursor for the afzelechin pathway, is included where available. Dihydroquercetin (DHQ) is a closely related substrate.
Table 2: Substrate Specificity of Leucoanthocyanidin Reductase (LAR)
| Enzyme Source | Substrate | Relative Activity | Cofactor | Reference |
| Desmodium uncinatum | 2,3-trans-3,4-cis-leucocyanidin | High | NADPH | [7] |
| Desmodium uncinatum | Leucopelargonidin | Active | NADPH | [7] |
| Desmodium uncinatum | Leucodelphinidin | Active | NADPH | [7] |
| Camellia sinensis | Leucopelargonidin | Active | NADPH | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Protocol for Flavonoid Extraction and Analysis by UHPLC-MS/MS
This protocol is adapted for the general analysis of flavonoids, including this compound, from plant tissues.[14][15][16][17]
1. Sample Preparation and Extraction: a. Collect fresh plant tissue (e.g., leaves, stems) and immediately freeze in liquid nitrogen. b. Lyophilize the tissue to dryness and grind into a fine powder. c. Weigh approximately 500 mg of dried powder into a 15 mL centrifuge tube. d. Add 5 mL of extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). e. Vortex the mixture vigorously for 1 minute. f. Sonicate the sample in a water bath for 20 minutes. g. Centrifuge at 4,000 x g for 10 minutes at 4°C. h. Carefully decant the supernatant into a new tube. i. Repeat the extraction process (steps d-h) on the pellet twice more to ensure complete extraction. Pool the supernatants.
2. Sample Cleanup (Optional, using Solid Phase Extraction - SPE): a. Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of water (pH 3.5). b. Load the pooled supernatant onto the SPE cartridge. c. Wash the cartridge with 6 mL of water to remove polar impurities. d. Elute the flavonoids with 6 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen gas.
3. Analysis by UHPLC-MS/MS: a. Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. c. Inject 5 µL of the sample into the UHPLC-MS/MS system. d. UHPLC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. e. MS/MS Conditions (Example):
- Ion Source: Electrospray Ionization (ESI), negative or positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.
- MRM Transitions: Specific precursor-product ion transitions for this compound and other target flavonoids should be optimized using authentic standards.
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150°C.
Protocol for Dihydroflavonol 4-Reductase (DFR) Enzyme Assay
This spectrophotometric assay measures the activity of DFR by monitoring the consumption of its cofactor, NADPH.[10][11][18]
1. Recombinant Enzyme Expression and Purification: a. Clone the coding sequence of the target DFR gene into an appropriate expression vector (e.g., pET vector for E. coli). b. Transform the construct into a suitable expression host. c. Induce protein expression (e.g., with IPTG) and purify the recombinant DFR protein using affinity chromatography (e.g., Ni-NTA). d. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzyme Activity Assay: a. Prepare the assay buffer: 0.1 M Potassium Phosphate buffer (pH 6.5) containing 0.4% (w/v) sodium ascorbate. b. The reaction mixture (total volume of 200 µL) should contain:
- 150 µL Assay Buffer
- 20 µL NADPH solution (final concentration 1-2 mM)
- 10 µL Dihydrokaempferol (DHK) solution in DMSO (varied concentrations for kinetic analysis, e.g., 0-200 µM)
- 20 µL Purified DFR enzyme solution (e.g., 1-5 µg) c. Initiate the reaction by adding the enzyme. d. Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over 5-10 minutes using a spectrophotometer. e. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). f. Perform control reactions without the substrate (DHK) or without the enzyme to account for background NADPH oxidation. g. For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.
Protocol for Leucoanthocyanidin Reductase (LAR) Enzyme Assay
This protocol describes a coupled DFR/LAR assay, as the LAR substrate (leucopelargonidin) is unstable and typically generated in situ.[19][20][21]
1. Enzyme Preparation: a. Prepare recombinant DFR and LAR enzymes as described in section 3.2.1. b. Alternatively, use crude protein extracts from plant tissues known to express both enzymes.
2. Coupled Enzyme Assay: a. The reaction mixture (total volume of 100 µL) should contain:
- 50 µL 0.1 M Potassium Phosphate buffer (pH 6.5)
- 10 µL Dihydrokaempferol (DHK) solution (e.g., 1 mM)
- 20 µL NADPH solution (e.g., 10 mM)
- 10 µL purified DFR enzyme
- 10 µL purified LAR enzyme b. Incubate the reaction mixture at 30°C for 1-2 hours. c. Stop the reaction by adding 100 µL of ethyl acetate.
3. Product Analysis: a. Vortex the mixture to extract the products into the ethyl acetate layer. b. Centrifuge to separate the phases. c. Remove the upper ethyl acetate layer and evaporate to dryness. d. Reconstitute the residue in a small volume of methanol. e. Analyze the products by Thin Layer Chromatography (TLC) or HPLC-MS/MS. f. For TLC, spot the sample on a silica gel plate and develop using a solvent system like butanol:acetic acid:water (6:2:1). Visualize spots by spraying with a reagent like DMACA, which stains flavan-3-ols blue/purple. g. For HPLC-MS/MS, use the method described in section 3.1, comparing the retention time and mass spectra to an authentic this compound standard.
Protocol for Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the transcript levels of genes involved in the this compound biosynthesis pathway.[22][23][24][25]
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the desired plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Primer Design and Validation: a. Design gene-specific primers for the target genes (e.g., PAL, CHS, F3H, DFR, LAR) and a reference (housekeeping) gene (e.g., Actin, Ubiquitin). Primers should typically amplify a product of 100-200 bp. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
3. Quantitative Real-Time PCR (qRT-PCR): a. Prepare the qRT-PCR reaction mixture (e.g., 20 µL total volume):
- 10 µL 2x SYBR Green Master Mix
- 1 µL Forward Primer (10 µM)
- 1 µL Reverse Primer (10 µM)
- 2 µL Diluted cDNA template
- 6 µL Nuclease-free water b. Run the reaction in a real-time PCR cycler using a standard thermal profile:
- Initial denaturation: 95°C for 5 min.
- 40 cycles of: 95°C for 15 s, 60°C for 30 s.
- Melting curve analysis: To verify the specificity of the amplified product. c. Include no-template controls (NTCs) for each primer pair to check for contamination.
4. Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. b. Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the expression of the target gene to the reference gene.
Mandatory Visualizations
Diagram 1: Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-Phenylalanine.
Diagram 2: Experimental Workflow for Flavonoid Analysis
Caption: General workflow for flavonoid extraction and analysis.
References
- 1. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]
- 2. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arg-type dihydroflavonol 4-reductase genes from the fern Dryopteris erythrosora play important roles in the biosynthesis of anthocyanins | PLOS One [journals.plos.org]
- 5. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolutionary and functional characterization of leucoanthocyanidin reductases from Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENZYME - 1.17.1.3 leucoanthocyanidin reductase [enzyme.expasy.org]
- 9. Dual activity of anthocyanidin reductase supports the dominant plant proanthocyanidin extension unit pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]
- 11. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [file.scirp.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Insights into the catalytic and regulatory mechanisms of dihydroflavonol 4-reductase, a key enzyme of anthocyanin synthesis in Zanthoxylum bungeanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dihydroflavonol 4-Reductase Genes Encode Enzymes with Contrasting Substrate Specificity and Show Divergent Gene Expression Profiles in Fragaria Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integrative Metabolome and Transcriptome Analysis of Flavonoid Biosynthesis Genes in Broussonetia papyrifera Leaves From the Perspective of Sex Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to (-)-Afzelechin and its Epimer (+)-Epiafzelechin for Researchers and Drug Development Professionals
Abstract
(-)-Afzelechin and its epimer (+)-epiafzelechin are flavan-3-ol compounds found in a variety of medicinal plants. These natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. This technical guide provides a comprehensive overview of the current knowledge on this compound and (+)-epiafzelechin, with a focus on their biochemical properties, mechanisms of action, and potential therapeutic applications. Detailed experimental protocols for the evaluation of their bioactivities are provided, alongside a quantitative summary of their efficacy. Furthermore, key signaling pathways modulated by these compounds are visually represented to facilitate a deeper understanding of their molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of these promising natural compounds.
Introduction
Flavan-3-ols, a subclass of flavonoids, are widely distributed in the plant kingdom and are recognized for their health-promoting properties. Among them, this compound and its C3 epimer, (+)-epiafzelechin, have emerged as compounds of significant interest. These molecules share the same chemical formula (C₁₅H₁₄O₅) and molecular weight (274.27 g/mol ) but differ in the stereochemistry at the C3 position of the C-ring, which can influence their biological activities. This guide aims to provide a detailed technical overview of these two compounds, summarizing their known biological effects and the underlying molecular mechanisms.
Physicochemical Properties
| Property | This compound | (+)-Epiafzelechin |
| IUPAC Name | (2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | (2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
| Molecular Formula | C₁₅H₁₄O₅ | C₁₅H₁₄O₅ |
| Molecular Weight | 274.27 g/mol | 274.27 g/mol |
| CAS Number | 2547-93-5 | 24808-04-6 |
| Appearance | Solid | Solid |
| Melting Point | Not widely reported | 240 - 243 °C |
Biological Activities and Quantitative Data
This compound and (+)-epiafzelechin exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being the most extensively studied. The following tables summarize the available quantitative data for these activities.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals.
| Compound | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| This compound | DPPH Radical Scavenging | 21.8 | [1] |
| (+)-Epiafzelechin | DPPH Radical Scavenging | 20.9 | [1] |
| (+)-Catechin (Reference) | DPPH Radical Scavenging | 13.5 | [1] |
| (-)-Epicatechin (Reference) | DPPH Radical Scavenging | 13.6 | [1] |
| Trolox (Reference) | DPPH Radical Scavenging | 48.8 | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties are often assessed by measuring the inhibition of key inflammatory enzymes and mediators.
| Compound | Target/Assay | IC₅₀ (µM) | Cell Line/System | Reference |
| (+)-Afzelechin | Inhibition of TNF-α-induced NF-κB activation | > 0.1 (active at 0.1 µM) | HepG2 cells | [1] |
| (+)-Epiafzelechin | COX-1 Inhibition | 15 | In vitro enzyme assay | |
| Indomethacin (Reference) | COX-1 Inhibition | ~5 | In vitro enzyme assay |
Signaling Pathways
This compound and (+)-epiafzelechin exert their biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes such as Heme Oxygenase-1 (HO-1). Studies have shown that (+)-afzelechin can facilitate the nuclear translocation of Nrf2 and increase the binding activity between Nrf2 and AREs[2][3].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). (+)-Afzelechin has been shown to inhibit the activation of NF-κB induced by TNF-α[1].
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound and (+)-epiafzelechin.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound, (+)-epiafzelechin)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
Positive control (e.g., Indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)
Procedure:
-
Enzyme and compound preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare dilutions of the test compounds and positive control.
-
Reaction:
-
In a reaction tube, add the COX enzyme and the test compound or positive control.
-
Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., HCl).
-
-
PGE₂ quantification: Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculation: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to the amount produced in the control (no inhibitor). The IC₅₀ value is then determined.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of compounds on cell viability.
Materials:
-
Cell line (e.g., HepG2)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
MTT addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Nrf2 and NF-κB Pathways
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
Materials:
-
Cell line
-
Test compounds
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-NF-κB p65, anti-IκBα, anti-phospho-IκBα)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis: Treat cells with the test compounds, then lyse the cells to extract proteins. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and antibody incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activities of this compound and (+)-epiafzelechin.
Conclusion
This compound and (+)-epiafzelechin are promising natural compounds with well-documented antioxidant and anti-inflammatory properties. Their ability to modulate the Nrf2 and NF-κB signaling pathways highlights their potential for the development of novel therapeutic agents for a variety of diseases characterized by oxidative stress and inflammation. This technical guide provides a solid foundation of data and methodologies to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of these fascinating flavan-3-ols. Further in-depth studies, particularly in vivo efficacy and safety assessments, are warranted to translate the preclinical findings into clinical applications.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference effect of epigallocatechin-3-gallate on targets of nuclear factor kappaB signal transduction pathways activated by EB virus encoded latent membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Function and Mechanism of Action of (-)-Afzelechin
Introduction
This compound is a flavan-3-ol, a class of polyphenolic compounds found in a variety of plants, including Bergenia ligulata, Cassia sieberiana, and Acanthopanax senticosus.[1][2][3] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community for its diverse and potent biological activities. These properties, which include antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic effects, position it as a promising candidate for further investigation in drug discovery and development.[2][4] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanisms of action, and detailed experimental methodologies used to elucidate these properties.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its multifaceted biological effects. It acts through direct radical scavenging and by modulating endogenous antioxidant defense systems.
Mechanism of Action
This compound demonstrates potent free radical scavenging activity, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] This activity is comparable to other well-known flavanols like (+)-catechin and (-)-epicatechin.[5] Furthermore, this compound and related compounds can upregulate cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1).[1][6]
Quantitative Data: Antioxidant Capacity
| Assay Type | Compound | IC50 / EC50 Value | Reference Compound | Reference Value | Source |
| DPPH Radical Scavenging | This compound | 21.8 µM | Trolox | 48.8 µM | [5] |
| DPPH Radical Scavenging | (-)-Epiafzelechin Glycosides | EC50: 1.4–3.9 µM | Ascorbic Acid | - | [5] |
| ABTS Radical Scavenging | Acetone Extract (containing epiafzelechin) | IC50: 1.91 µg/mL | - | - | [7] |
| Lipoxygenase Inhibition | Hexane Extract (containing afzelechin) | IC50: 4.65 µg/mL | Quercetin | IC50: 24.60 µg/mL | [7] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for determining the free radical scavenging activity of a compound.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare stock solutions of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in methanol at various concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Visualization: Nrf2 Antioxidant Pathway
Caption: Nrf2-mediated antioxidant response activated by this compound.
Anti-inflammatory Activity
This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.
Mechanism of Action
Studies show that (+)-afzelechin effectively suppresses inflammatory responses induced by lipopolysaccharide (LPS).[1] Its mechanisms include:
-
Inhibition of NF-κB and STAT-1: Afzelechin inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Signal Transducer and Activator of Transcription 1 (p-STAT-1), two crucial transcription factors that regulate the expression of pro-inflammatory genes.[1][6]
-
Upregulation of the Nrf2/HO-1 Pathway: It promotes the nuclear translocation of Nrf2, leading to increased expression of the anti-inflammatory and antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][6] This HO-1 induction contributes to the suppression of inducible nitric oxide synthase (iNOS).[1]
-
Reduction of Pro-inflammatory Mediators: Consequently, afzelechin reduces the production of iNOS, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1]
-
Modulation of TLR4 and PI3K/Akt/mTOR Pathways: In particulate matter-induced lung injury, (+)-afzelechin was shown to downregulate the expression of Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, while activating the PI3K/Akt/mTOR pathway, which can inhibit excessive autophagy.[8]
Quantitative Data: In Vivo Anti-inflammatory Effects
| Model | Treatment | Dosage | Effect | Source |
| LPS-injected Mice | (+)-Afzelechin (i.v.) | 0.04 - 0.4 mg/kg | Significantly reduced TNF-α levels in bronchoalveolar lavage fluid (BALF). | [1] |
| LPS-injected Mice | (+)-Afzelechin (i.v.) | 0.4 mg/kg | Significantly reduced iNOS expression in lung tissue. | [1] |
| PM2.5-exposed Mice | (+)-Afzelechin | 2 mg/kg | Reduced expression of TLR4 and MyD88 in lung tissue. | [8] |
| PM2.5-exposed Mice | (+)-Afzelechin | 2 mg/kg | Increased phosphorylation of PI3K, Akt, and mTOR in lung tissue. | [8] |
Experimental Protocol: LPS-Induced Lung Inflammation in Mice
This protocol details an in vivo model to assess the anti-inflammatory properties of a test compound.[1]
-
Animals:
-
Use male C57BL/6 mice (e.g., 8 weeks old, 25-27 g). House under standard conditions with ad libitum access to food and water. Acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Experimental Groups (n=5 per group):
-
Control Group: No treatment.
-
LPS Group: Intraperitoneal (i.p.) injection of LPS (15 mg/kg).
-
LPS + Afzelechin Groups: i.p. injection of LPS (15 mg/kg), followed 6 hours later by intravenous (i.v.) administration of (+)-afzelechin at various doses (e.g., 0.04, 0.1, 0.2, 0.4 mg/kg).
-
LPS + Positive Control Group: i.p. injection of LPS (15 mg/kg), followed 6 hours later by i.v. administration of a known anti-inflammatory agent.
-
-
Procedure:
-
After the designated treatment period (e.g., 24 hours post-LPS injection), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile phosphate-buffered saline (PBS).
-
Harvest lung tissues for histological analysis and protein extraction.
-
-
Analysis:
-
Cytokine Measurement: Measure the concentration of TNF-α in the BALF using an ELISA kit according to the manufacturer's instructions.
-
Western Blot: Homogenize lung tissues to extract proteins. Perform western blot analysis to determine the expression levels of iNOS, NF-κB, p-STAT-1, and HO-1. Use β-actin as a loading control.
-
Histology: Fix lung tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and tissue damage.
-
Visualization: Key Anti-inflammatory Signaling Pathways
Caption: this compound's modulation of key inflammatory signaling pathways.
Anticancer Activity
Afzelechin has demonstrated potential as an anticancer agent by inducing programmed cell death (apoptosis) in various cancer cell lines.
Mechanism of Action
The anticancer effects of afzelechin are primarily mediated through the induction of apoptosis.[9] In gastric and lung cancer cells, afzelechin was found to:
-
Activate the Caspase Cascade: It stimulates both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways of apoptosis, leading to the activation of the executioner caspase-3.[9][10]
-
Increase Pro-apoptotic Proteins: Afzelechin upregulates the expression of the pro-apoptotic protein Bax, which facilitates the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[9][10]
-
Modulate Survival Pathways: Like other related flavonoids, its anticancer activity may also involve the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[11][12][13]
Quantitative Data: Anticancer Effects
| Cell Line | Compound | Concentration | Effect | Source |
| AGS (Gastric Cancer) | Afzelin | 120 µM | Increased expression of Bax, caspase-3, -8, and -9. | [9] |
| AGS (Gastric Cancer) | Afzelin | > 160 µM | IC50 value for cell viability. | [9] |
| A549 (Lung Cancer) | Afzelin | 60 µM | ~30% increase in Bax mRNA levels. | [10] |
| A549 (Lung Cancer) | Afzelin | 120 µM | ~80% increase in Bax mRNA levels. | [10] |
Experimental Protocol: Flow Cytometry for Apoptosis Detection
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., AGS) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at desired concentrations (e.g., 60 and 120 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3) for PI.
-
Gate the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Visualization: Apoptosis Pathway
Caption: Apoptosis induction by this compound via intrinsic and extrinsic pathways.
Neuroprotective and Antidiabetic Activities
Emerging evidence suggests that this compound possesses neuroprotective and antidiabetic properties, further broadening its therapeutic potential.
Neuroprotective Mechanism
In models of Parkinson's disease, afzelin has shown neuroprotective characteristics.[4][14] The mechanism involves:
-
Modulation of Bcl-2: Administration of afzelin leads to the induction of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), which can protect neurons from cell death.[4][14]
-
Antioxidant Effects: It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces levels of nitric oxide (NO) in brain tissue, mitigating oxidative stress.[14]
-
Restoration of Biogenic Amines: It alleviates the reserpine-induced decrease in biogenic monoamines such as dopamine (DA), noradrenaline (NA), and serotonin (5-HT) in the brain.[14]
Antidiabetic Mechanism
(+)-Afzelechin acts as an inhibitor of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into glucose.[2][15] By inhibiting this enzyme, it can delay carbohydrate absorption, thereby suppressing postprandial hyperglycemia and hyperinsulinemia.[15]
Quantitative Data: Neuroprotective and Antidiabetic Effects
| Activity | Compound | Model / Assay | Concentration / Dose | Effect | Source |
| Neuroprotection | Afzelin | Reserpine-treated rats | 20 mg/kg | Significantly inhibited the RES-induced decrease in DA, NA, and 5-HT levels. | [14] |
| Neuroprotection | Afzelin | Reserpine-treated rats | 10 & 20 mg/kg | Positively influenced SOD activity. | [14] |
| α-Glucosidase Inhibition | (+)-Afzelechin | in vitro | ID50: 0.13 mM (186 µM) | Inhibited α-glucosidase activity. | [2][15] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes an in vitro method to measure the inhibition of α-glucosidase.
-
Reagents:
-
α-glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (e.g., 100 mM, pH 6.8).
-
Test compound (this compound) and positive control (e.g., Acarbose).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the α-glucosidase solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Visualization: Experimental Workflow for Neuroprotection Study
Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects.
References
- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Epiafzelechin from the root bark of Cassia sieberiana: detection by DART mass spectrometry, spectroscopic characterization, and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR signaling is involved in (-)-epigallocatechin-3-gallate-induced apoptosis of human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Semantic Scholar [semanticscholar.org]
- 14. Neuroprotective potential of Afzelin: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
In Vitro Antioxidant Activity of (-)-Afzelechin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant activity of (-)-Afzelechin, a flavan-3-ol of interest for its potential health benefits. This document compiles quantitative data, detailed experimental protocols for key antioxidant assays, and visual representations of relevant biological pathways and experimental workflows to support further research and development.
Quantitative Antioxidant Activity of this compound and Related Compounds
The antioxidant capacity of this compound and its epimer, (-)-epiafzelechin, has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative view of their radical scavenging and reducing abilities.
Table 1: Radical Scavenging Activity of this compound and Related Flavan-3-ols
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 of Reference (µM) | Source |
| This compound | DPPH | 21.8 | Trolox | 48.8 | [1] |
| (-)-Epiafzelechin | DPPH | 20.9 | Trolox | 48.8 | [1] |
| (-)-Epiafzelechin | DPPH | 20.9 (EC50) | Not Specified | Not Specified | [2] |
| (+)-Afzelechin | ABTS | 23.7 | Not Specified | Not Specified | [3] |
| (+)-Catechin | DPPH | 13.5 | Trolox | 48.8 | [1] |
| (-)-Catechin | DPPH | 13.6 | Trolox | 48.8 | [1] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Epiafzelechin
| Compound | FRAP Value (µMol FeSO₄ Equivalent / g) | Source |
| Epiafzelechin | 702.578 ± 4.196 | [4] |
Note: The specific isomer of epiafzelechin was not specified in the source.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the most common in vitro antioxidant assays used to characterize this compound and similar flavonoids.
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
-
Reagents and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer (capable of measuring absorbance at ~517 nm)
-
Micropipettes
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the different concentrations of this compound solution to the wells.
-
Add the DPPH solution to each well. The final volume and concentration of DPPH should be consistent across all wells.
-
A control well should be prepared containing only the DPPH solution and methanol.
-
A blank well should contain methanol to zero the spectrophotometer.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form.
-
Reagents and Equipment:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
Spectrophotometer (capable of measuring absorbance at ~734 nm)
-
Micropipettes
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol or a suitable solvent and create a series of dilutions.
-
Assay Protocol:
-
Add a small volume of the diluted this compound solutions to the wells of a 96-well plate.
-
Add the ABTS•+ working solution to each well.
-
Prepare a control well with the solvent and the ABTS•+ working solution.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagents and Equipment:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer (capable of measuring absorbance at ~593 nm)
-
Water bath
-
Micropipettes
-
96-well microplate or cuvettes
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard: Prepare a stock solution of this compound. Prepare a series of ferrous sulfate solutions of known concentrations for the standard curve.
-
Assay Protocol:
-
Add a small volume of the this compound solution or the ferrous sulfate standard to the wells of a 96-well plate.
-
Add the FRAP reagent to each well and mix thoroughly.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at approximately 593 nm.
-
Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the this compound sample, expressed as µmol of Fe²⁺ equivalents per gram or per mole of the compound.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the described antioxidant assays and a key signaling pathway potentially modulated by this compound.
Flavonoids, including afzelechin and its isomers, are known to exert some of their antioxidant effects by modulating cellular signaling pathways. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key regulator of the cellular antioxidant response. Studies on (+)-Afzelechin have suggested its involvement in this pathway[5][6][7].
Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. (+)-Afzelechin | CAS:2545-00-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of (-)-Afzelechin in Cellular Models: A Technical Overview
Disclaimer: This technical guide summarizes the current understanding of the anti-inflammatory properties of afzelechin and its derivatives in cellular models. It is important to note that the majority of the available research has been conducted on (+)-afzelechin and afzelin . Data specifically for (-)-afzelechin is limited. Therefore, this document extrapolates findings from these closely related compounds to provide a potential framework for understanding the anti-inflammatory effects of this compound. Researchers should exercise caution and verify these findings for the specific (-)-enantiomer in their studies.
Introduction
This compound is a flavan-3-ol, a class of polyphenolic compounds found in various plants. These compounds have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory activities. This guide provides a technical overview of the anti-inflammatory properties of afzelechin and its related compounds in cellular models, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays. This information is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Core Mechanism of Action
Studies on (+)-afzelechin and afzelin suggest that their anti-inflammatory effects are mediated through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:
-
Inhibition of NF-κB Signaling Pathway: Afzelechin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition prevents the downstream production of inflammatory cytokines and enzymes.
-
Modulation of MAPK Signaling Pathway: Evidence suggests that afzelechin can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.
-
Suppression of Pro-inflammatory Mediators: By targeting these signaling pathways, afzelechin effectively reduces the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Inhibition of Inflammatory Enzymes: Afzelechin has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively, during inflammation.
-
Activation of Nrf2 Pathway: Some studies indicate that (+)-afzelechin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant responses, which can indirectly contribute to its anti-inflammatory effects.
Data Presentation
The following tables summarize the quantitative data from studies on (+)-afzelechin and afzelin, demonstrating their anti-inflammatory efficacy in various cellular models, primarily using lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: Effect of (+)-Afzelechin on Inflammatory Mediators in LPS-stimulated Human Umbilical Vein Endothelial Cells (HUVECs)
| Concentration (µM) | iNOS Protein Level (relative to LPS control) | COX-2 Protein Level (relative to LPS control) | NO Production (relative to LPS control) | PGE2 Production (relative to LPS control) |
| 2 | Reduced | Reduced | Reduced | Reduced |
| 5 | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| 20 | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
(Data extrapolated from descriptive figures in available literature. Precise percentages were not consistently provided.)
Table 2: Effect of Afzelin on Pro-inflammatory Cytokine Production in Particulate Matter-exposed Human Keratinocytes (HaCaT cells)
| Treatment | IL-6 mRNA Expression (fold change vs. control) | TNF-α mRNA Expression (fold change vs. control) | IL-1β mRNA Expression (fold change vs. control) |
| Control | 1.0 | 1.0 | 1.0 |
| PM (25 µg/cm²) | Increased | Increased | Increased |
| PM + Afzelin (200 µM) | Significantly Reduced vs. PM | Significantly Reduced vs. PM | Significantly Reduced vs. PM |
(This table summarizes qualitative findings indicating a significant reduction.)
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization based on specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Cell Seeding: Seed RAW 264.7 macrophages (or other relevant cell lines) in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if desired.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL per well) and incubate for 24 hours. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay measures intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound and an inflammatory stimulus as described for the NO assay.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Cytokine Measurement (ELISA)
This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant from cells treated as described in the NO assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Western Blotting for iNOS and COX-2 Expression
This technique is used to detect and quantify the protein expression of iNOS and COX-2.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Signaling Pathway Diagrams
Caption: Putative mechanism of this compound's anti-inflammatory action.
Experimental Workflow Diagram
Caption: General workflow for evaluating anti-inflammatory properties.
Conclusion
The available evidence from studies on (+)-afzelechin and afzelin strongly suggests that this compound likely possesses significant anti-inflammatory properties. Its potential to modulate critical inflammatory signaling pathways like NF-κB and MAPK, and consequently inhibit the production of a range of pro-inflammatory mediators, makes it a promising candidate for further investigation in the context of inflammatory diseases. However, it is imperative that future research focuses specifically on the this compound isomer to confirm these properties and to elucidate any stereospecific differences in its biological activity and potency. The experimental protocols and frameworks outlined in this guide provide a solid foundation for researchers to undertake such investigations.
The Discovery and Phytochemical Journey of (-)-Afzelechin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Afzelechin, a flavan-3-ol, has been a subject of significant interest in phytochemical research due to its diverse biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound, with a focus on the experimental methodologies and signaling pathways associated with its activity.
Discovery and History
The history of afzelechin is intertwined with the broader exploration of catechins and condensed tannins in plants. While pinpointing a single definitive "discovery" paper for this compound is challenging, early research on the constituents of Bergenia ligulata (Paashaanbhed) laid the groundwork for its identification.[1] The occurrence of its dextrorotatory enantiomer, (+)-afzelechin, was reported in Saxifraga ligulata Wall. in 1969. Over the years, this compound has been isolated from a variety of natural sources, including Artocarpus fretessii, Artocarpus lacucha, and Pinus halepensis.[2][3] Its presence is often noted alongside its epimer, (-)-epiafzelechin.
Physicochemical Properties
This compound is a flavan-3-ol with the chemical formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol .[2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₅ | [2] |
| Molecular Weight | 274.27 g/mol | [2] |
| Melting Point | 221-222 °C (dec.) | [4] |
| Specific Optical Rotation [α]²⁰D | -20.6° (c=0.5, acetone/water) | [4] |
| IUPAC Name | (2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | [2] |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
Mass Spectrometry (MS)
-
LC-MS ([M+H]⁺): m/z 275.0914[5]
-
Fragmentation: Key fragments are observed at m/z 139.0383 and 107.0495, corresponding to the A-ring and B-ring fragments, respectively.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data are crucial for the definitive identification of this compound.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 2 | 82.5 | 4.58 (d, J=7.5) |
| 3 | 68.7 | 3.97 (m) |
| 4 | 28.4 | 2.49 (dd, J=16.0, 8.2), 2.87 (dd, J=16.0, 5.5) |
| 4a | 100.2 | |
| 5 | 157.4 | |
| 6 | 96.1 | 5.92 (d, J=2.3) |
| 7 | 157.7 | |
| 8 | 95.4 | 5.83 (d, J=2.3) |
| 8a | 156.9 | |
| 1' | 131.2 | |
| 2', 6' | 128.6 | 7.21 (d, J=8.5) |
| 3', 5' | 115.2 | 6.77 (d, J=8.5) |
| 4' | 157.0 |
(Note: NMR data can vary slightly depending on the solvent used.)
Experimental Protocols
Isolation of (+)-Afzelechin from Bergenia ligulata Rhizomes
The following is a general procedure for the isolation of afzelechin from Bergenia ligulata rhizomes, a common source.[1]
-
Extraction: Dried and powdered rhizomes of Bergenia ligulata are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically carried out for an extended period (e.g., 24-48 hours) with occasional shaking.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The afzelechin-containing fraction is typically found in the ethyl acetate layer.
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.
-
Purification: Fractions containing afzelechin, as monitored by thin-layer chromatography (TLC), are combined and further purified by preparative TLC or recrystallization to yield pure (+)-afzelechin.[1]
Enantioselective Synthesis of this compound
An enantioselective synthesis of this compound has been reported, providing a method to obtain this specific stereoisomer.[6] A key step in this synthesis is the Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, followed by a regioselective cyclization.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway .[2] In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Diagram: this compound's Inhibition of the NF-κB Signaling Pathway
References
- 1. Alpha-glucosidase inhibitor from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound Afzelechin (FDB002779) - FooDB [foodb.ca]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (-)-Afzelechin using HPLC-UV
This application note provides a detailed protocol for the quantitative analysis of (-)-Afzelechin in various sample matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable and validated technique for the determination of this flavan-3-ol.
Introduction
This compound is a flavan-3-ol, a type of flavonoid, found in various plants.[1] Like other catechins, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical research.[2][3][4] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. HPLC-UV is a widely used analytical technique for the quantification of such phenolic compounds due to its robustness, sensitivity, and accessibility.[5]
Principle
The method involves the separation of this compound from other components in a sample matrix using reversed-phase HPLC. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 280 nm. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.[2][6]
-
Reference Standard: this compound with a purity of ≥98%.
-
Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), vials, and pipettes.
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).
-
Degas both mobile phases prior to use.
-
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or a mixture of methanol and water to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.[8]
-
For Plant Extracts:
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge to precipitate proteins.[2]
-
Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent like ethyl acetate. Vortex and centrifuge to separate the layers. Collect the organic layer containing the analyte.[2]
-
Evaporate the supernatant or the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC-UV Conditions
The following are typical chromatographic conditions that can be optimized as needed:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A linear gradient can be optimized. For example: Start with 5-10% B, increase to 30-40% B over 20-30 minutes. |
| Flow Rate | 0.8 - 1.0 mL/min[6][9] |
| Column Temperature | 25 - 30 °C[7] |
| Injection Volume | 10 - 20 µL |
| UV Detection Wavelength | 280 nm[6][7] |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10][11][12][13] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be close to 1.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[7]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should be evaluated at both intra-day and inter-day levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the percentage of recovery is calculated.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of flavan-3-ols using HPLC-based methods. Note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| (-)-Epiafzelechin | 0.0125 - 10 | > 0.992[2] | ~0.004 | 0.0125[2] |
| Related Catechins | 0.5 - 100 | > 0.999 | 0.10 - 0.68[7] | 0.23 - 2.18[7] |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| (-)-Epiafzelechin | Low, Medium, High | < 12%[2] | < 12%[2] | 97.6 - 113.4%[2] |
| Related Catechins | Low, Medium, High | < 2% | < 3% | 95 - 105% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Detailed sample preparation workflows for different matrices.
References
- 1. Showing Compound Afzelechin (FDB002779) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Coupling Hydrophilic Interaction Chromatography and Reverse-Phase Chromatography for Improved Direct Analysis of Grape Seed Proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 12. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Utilizing (-)-Afzelechin as an Antioxidant Standard in the DPPH Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Afzelechin, a flavan-3-ol, is a naturally occurring flavonoid found in a variety of plants. Like other flavonoids, it possesses antioxidant properties due to its ability to donate hydrogen atoms and scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for evaluating the antioxidant capacity of chemical compounds and natural product extracts. This document provides detailed application notes and protocols for utilizing this compound as a standard in the DPPH antioxidant assay, enabling researchers to accurately quantify the antioxidant potential of test samples.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to reduce the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical, causing the reduction of DPPH to its non-radical form, DPPH-H. This reduction results in a color change from violet to yellow, which is measured as a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Quantitative Data Presentation
While a specific IC50 value for this compound in the DPPH assay is not widely reported in publicly available literature, data for structurally similar flavan-3-ols, such as (-)-epicatechin, can be used as a reference point. The antioxidant activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 1: Antioxidant Activity of this compound and Reference Standards in DPPH Assay
| Compound | IC50 (µg/mL) | IC50 (µM)¹ | Molar Mass ( g/mol ) | Notes |
| This compound | [Data not readily available] | N/A | 274.27 | Activity is expected to be comparable to other flavan-3-ols. |
| (-)-Epicatechin | ~1.5[1][2] | ~5.17 | 290.27 | Structurally similar to this compound. |
| Ascorbic Acid (Vitamin C) | ~3.1[1][2] | ~17.6 | 176.12 | Commonly used positive control. |
| Trolox | Varies by assay conditions | Varies | 250.29 | A water-soluble analog of vitamin E, another common standard. |
¹ IC50 in µM is calculated from µg/mL using the molar mass of the compound. N/A - Not Available
Experimental Protocols
This section provides a detailed methodology for performing the DPPH assay using this compound as a standard.
Materials and Reagents
-
This compound (or a suitable reference standard like (-)-epicatechin, ascorbic acid, or Trolox)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Volumetric flasks
-
Micropipettes
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.
-
This stock solution should be prepared fresh daily.
-
-
This compound Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
-
Store the stock solution at 4°C, protected from light.
-
-
Working Standard Solutions of this compound:
-
Prepare a series of dilutions from the stock solution in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Test Sample Solutions:
-
Prepare solutions of the test samples in methanol at various concentrations.
-
Assay Procedure (96-well microplate format)
-
Blank Preparation:
-
Add 200 µL of methanol to a well.
-
-
Control (DPPH only):
-
Add 100 µL of methanol and 100 µL of the 0.1 mM DPPH solution to a well.
-
-
Standard/Sample Wells:
-
Add 100 µL of each working standard solution of this compound or test sample solution to separate wells.
-
To each of these wells, add 100 µL of the 0.1 mM DPPH solution.
-
-
Incubation:
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the standard or test sample.
Determination of IC50 Value
-
Plot a graph with the concentration of the standard or test sample on the x-axis and the corresponding % inhibition on the y-axis.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using a suitable regression analysis software.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay.
References
Cell-based Assays for Determining the Anti-inflammatory Activity of (-)-Afzelechin
Application Notes and Protocols
Introduction
(-)-Afzelechin, a flavan-3-ol found in various plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory activity of this compound. The assays focus on key biomarkers of inflammation, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the expression of inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The protocols are designed for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory mediators. This compound can interfere with these pathways, leading to a reduction in the production of inflammatory molecules.
Data Summary
The following table summarizes the quantitative data on the anti-inflammatory activity of Afzelechin and its isomers. It is important to note that specific quantitative data for this compound is limited in the current literature. The data presented below for (-)-Epiafzelechin, a closely related stereoisomer, provides a valuable reference for its potential activity.
| Compound | Assay | Cell Line | Key Findings | Reference |
| (-)-Epiafzelechin | Cyclooxygenase-1 (COX-1) Inhibition | Not specified | IC50: 15 µM | [1][2] |
| (+)-Afzelechin | Nitric Oxide (NO) Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent reduction in LPS-induced NO production. | [3][4] |
| (+)-Afzelechin | Prostaglandin E2 (PGE2) Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent reduction in LPS-induced PGE2 levels. | [3][4] |
| (+)-Afzelechin | iNOS and COX-2 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced LPS-induced iNOS and COX-2 protein and mRNA levels. | [3][4] |
| (+)-Afzelechin | TNF-α and IL-1β Production | Human Umbilical Vein Endothelial Cells (HUVECs) and mouse lung tissue | Reduced LPS-induced production of TNF-α and IL-1β. | [3][4] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.
Materials:
-
RAW 264.7 murine macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete RPMI medium
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
-
Plate shaker
-
Microplate reader (550 nm)
Protocol:
-
Cell Seeding: Adjust the concentration of RAW 264.7 cells to 1 x 10^5 cells/mL in complete RPMI medium. Seed 1 mL of the cell suspension into each well of a 24-well plate. Incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of Reagent A and Reagent B immediately before use.
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the freshly prepared Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Workflow for Nitric Oxide (NO) Production Assay
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells or other suitable cell line
-
This compound
-
LPS
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Typically, this involves coating the plate with a capture antibody, adding the samples and standards, followed by the addition of a detection antibody, a substrate, and finally a stop solution.
-
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
- 1. (-)-Epiafzelechin | CAS:24808-04-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. (-)-Epiafzelechin: cyclooxygenase-1 inhibitor and anti-inflammatory agent from aerial parts of Celastrus orbiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Studying Enzyme Inhibition Kinetics with (-)-Afzelechin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Afzelechin, a flavan-3-ol found in various plants, has garnered interest for its potential therapeutic properties, including its role as an enzyme inhibitor. Understanding the kinetics of how this natural compound interacts with enzymes is crucial for drug discovery and development. These application notes provide a comprehensive overview of the enzyme inhibitory effects of this compound, focusing on α-glucosidase and butyrylcholinesterase, and offer detailed protocols for researchers to conduct their own inhibition studies.
Enzyme Inhibition Profile of this compound
This compound has been identified as an inhibitor of several enzymes. The following table summarizes the available quantitative data on its inhibitory activity.
| Enzyme | Inhibitor | IC50 / ID50 | Ki | Type of Inhibition |
| α-Glucosidase | (+)-Afzelechin | 0.13 mM[1] | Not Reported | Not Reported |
| Butyrylcholinesterase (BChE) | This compound | Not Reported | Not Reported | Not Reported |
Key Signaling Pathways and Experimental Workflow
To visualize the processes involved in studying enzyme inhibition by this compound, the following diagrams illustrate a generic signaling pathway potentially affected by enzyme inhibition and the typical experimental workflow.
Experimental Protocols
The following are detailed protocols for determining the inhibitory kinetics of this compound against α-glucosidase and butyrylcholinesterase.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from standard α-glucosidase inhibition assays and is suitable for determining the IC50, Ki, and the type of inhibition of this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate pNPG (e.g., 5 mM) in the same phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
-
Assay:
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of varying concentrations of this compound solution to the test wells. For the control wells, add 10 µL of the solvent.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
For kinetic studies, vary the concentrations of both the substrate (pNPG) and the inhibitor this compound).
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to determine the type of inhibition and the inhibition constant (Ki).
-
Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum or human serum
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of BChE in Tris-HCl buffer.
-
Prepare a stock solution of the substrate BTCI in deionized water.
-
Prepare a stock solution of the chromogen DTNB in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of varying concentrations of this compound solution to the test wells. For the control wells, add 20 µL of the solvent.
-
Add 20 µL of the BChE solution to all wells except the blank.
-
Add 10 µL of DTNB solution to all wells.
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of the BTCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value by plotting percentage inhibition against this compound concentration.
-
For kinetic analysis, perform the assay with varying concentrations of both BTCI and this compound.
-
Construct a Lineweaver-Burk plot to determine the mode of inhibition and the Ki value.
-
Data Interpretation with Lineweaver-Burk Plots
The Lineweaver-Burk plot is a graphical representation of enzyme kinetics that is useful for determining the type of inhibition.
-
Competitive Inhibition: Lines intersect at the y-axis (1/Vmax is unchanged). The apparent Km increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis (-1/Km is unchanged). The apparent Vmax decreases.
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease.
-
Mixed Inhibition: Lines intersect at a point other than the axes. Both apparent Km and Vmax are affected.
By analyzing the pattern of the Lineweaver-Burk plot obtained from experimental data with this compound, researchers can elucidate its mechanism of enzyme inhibition.
Conclusion
These application notes provide a starting point for investigating the enzyme inhibition kinetics of this compound. While some inhibitory data exists, further detailed kinetic studies are necessary to fully characterize its interaction with key enzymes like α-glucosidase and butyrylcholinesterase. The provided protocols offer a robust framework for researchers to determine the IC50, Ki, and the specific type of inhibition, which are critical parameters for evaluating the therapeutic potential of this compound.
References
Application of Afzelin in Neuroprotection Research: Technical Notes and Protocols
Note on Nomenclature: The available scientific literature predominantly investigates the neuroprotective effects of Afzelin (Kaempferol-3-O-rhamnoside), a flavonol glycoside. The user's original query mentioned "(-)-Afzelechin," which is a different flavan-3-ol compound. This document focuses on the properties and applications of Afzelin based on published research.
Introduction
Afzelin, a naturally occurring flavonoid found in various medicinal plants, has emerged as a promising candidate in neuroprotection research. Its multifaceted biological activities, including potent antioxidant and anti-inflammatory properties, make it a subject of interest for developing therapeutic strategies against neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the neuroprotective potential of Afzelin.
Mechanism of Action
Afzelin exerts its neuroprotective effects through the modulation of several key signaling pathways. The primary mechanisms include:
-
Activation of the Nrf2-ARE Pathway: Afzelin upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] This leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and catalase, thereby protecting neuronal cells from oxidative stress.[1][2]
-
Inhibition of Pro-inflammatory Pathways: Afzelin has been shown to suppress pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] This anti-inflammatory action helps to mitigate neuroinflammation, a critical component in the pathogenesis of many neurodegenerative disorders.[3]
-
Modulation of Apoptosis: Afzelin can influence programmed cell death pathways. Notably, it has been observed to increase the expression of the anti-apoptotic protein Bcl-2, suggesting a role in promoting neuronal survival.[4][5]
-
Enhancement of Neurotrophic Factor Signaling: Research suggests that Afzelin may positively influence the CREB-BDNF (cAMP response element-binding protein - brain-derived neurotrophic factor) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.[6]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the neuroprotective effects of Afzelin.
Table 1: In Vivo Effects of Afzelin in a Reserpine-Induced Rat Model of Parkinson's Disease[6]
| Parameter | Control | Reserpine (1 mg/kg) | Afzelin (5 mg/kg) + Reserpine | Afzelin (10 mg/kg) + Reserpine | Afzelin (20 mg/kg) + Reserpine | Levodopa (30 mg/kg) + Reserpine |
| Biogenic Amines (ng/mg protein) | ||||||
| Dopamine | 2.85 ± 0.12 | 0.98 ± 0.08 | 1.45 ± 0.11 | 1.98 ± 0.14 | 2.54 ± 0.16 | 2.15 ± 0.13 |
| Norepinephrine | 1.98 ± 0.10 | 0.75 ± 0.06 | 1.12 ± 0.09 | 1.45 ± 0.11 | 1.87 ± 0.12 | 1.65 ± 0.10 |
| Serotonin | 1.45 ± 0.09 | 0.54 ± 0.04 | 0.81 ± 0.06 | 1.05 ± 0.08 | 1.36 ± 0.09 | 1.18 ± 0.07 |
| Oxidative Stress Markers | ||||||
| TBARS (nmol/g tissue) | 125 ± 8 | 245 ± 15 | 212 ± 12 | 194 ± 11 | 148 ± 9 | 230 ± 14 |
| Nitric Oxide (µmol/g tissue) | 3.44 ± 0.21 | 6.31 ± 0.38 | 5.34 ± 0.32 | 4.39 ± 0.26 | 3.81 ± 0.23 | 2.42 ± 0.15 |
| Anti-Apoptotic Protein | ||||||
| Bcl-2 (ng/g tissue) | 18.45 ± 1.1 | 6.34 ± 0.4 | 9.87 ± 0.6 | 13.54 ± 0.8 | 16.98 ± 1.0 | 15.42 ± 0.9 |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Assessment in a Rat Model of Parkinson's Disease
This protocol is based on the methodology used to assess the neuroprotective effects of Afzelin in a reserpine-induced rat model of Parkinson's disease.[1][5]
1. Animals and Treatment:
-
Use adult male Wistar rats (200-250g).
-
House animals under standard laboratory conditions with free access to food and water.
-
Divide animals into the following groups (n=6-8 per group):
-
Group 1: Normal Control (vehicle).
-
Group 2: Disease Control (Reserpine 1 mg/kg, i.p.).
-
Group 3-5: Afzelin (5, 10, and 20 mg/kg, p.o.) + Reserpine (1 mg/kg, i.p.).
-
Group 6: Positive Control (Levodopa 30 mg/kg, p.o.) + Reserpine (1 mg/kg, i.p.).
-
-
Administer Afzelin or Levodopa daily for 14 days.
-
Induce Parkinson's-like symptoms by administering reserpine on alternate days from day 1 to day 11.
2. Behavioral Assessments:
-
Open Field Test: On days 7 and 14, place each rat in the center of an open field arena (e.g., 100 cm diameter circular arena) and record locomotor activity (line crossings, rearing) for 5 minutes.
-
Rotarod Test: On day 14, assess motor coordination by placing rats on a rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes) and record the latency to fall.
-
Forced Swim Test: On day 15, assess depressive-like behavior by placing rats in a cylinder of water and recording the duration of immobility over a 5-minute period.
3. Biochemical Analysis:
-
Following behavioral tests, euthanize the animals and dissect the striatum and hippocampus on an ice-cold plate.
-
Homogenize the brain tissue in appropriate buffers for the following assays:
-
Biogenic Amine Measurement: Use HPLC with electrochemical detection to quantify dopamine, norepinephrine, and serotonin levels.
-
Oxidative Stress Markers:
-
TBARS Assay: Measure lipid peroxidation by quantifying thiobarbituric acid reactive substances.
-
Nitric Oxide Assay: Measure nitric oxide levels using the Griess reagent.
-
-
Bcl-2 Protein Level: Quantify Bcl-2 protein expression using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protocol 2: In Vitro Neuroprotection Assessment in SH-SY5Y Cells
This protocol provides a general framework for assessing the neuroprotective effects of Afzelin against oxidative stress in the human neuroblastoma SH-SY5Y cell line.[7]
1. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Pre-treat cells with various concentrations of Afzelin (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or 6-hydroxydopamine (6-OHDA) for another 24 hours.
2. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
4. Western Blot Analysis for Nrf2 Activation:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Afzelin's neuroprotective signaling pathway.
Caption: In vitro experimental workflow for Afzelin.
Caption: In vivo experimental workflow for Afzelin.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Neuroprotective potential of Afzelin: A novel approach for alleviating catalepsy and modulating Bcl-2 expression in Parkinson's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antimicrobial Effects of (-)-Afzelechin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the antimicrobial properties of (-)-Afzelechin, a naturally occurring flavan-3-ol. The information compiled herein is intended to facilitate research into its potential as a novel antimicrobial agent. The protocols detailed below are based on established methodologies for evaluating the antimicrobial, antibiofilm, and anti-quorum sensing activities of natural compounds.
Antimicrobial Activity of this compound
This compound, a member of the flavonoid family, is anticipated to exhibit antimicrobial properties against a range of pathogenic microorganisms. Flavonoids are known to act through various mechanisms, including the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a critical parameter for quantifying the antimicrobial potency of a compound. The following tables are provided to structure the presentation of experimentally determined MIC values for this compound against key bacterial and fungal pathogens. Note: As of the date of this document, specific MIC values for this compound against the listed organisms were not available in the public domain. The tables below are templates for recording experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | Data to be determined | e.g., Vancomycin |
| Escherichia coli | e.g., 25922 | Data to be determined | e.g., Ciprofloxacin |
| Pseudomonas aeruginosa | e.g., 27853 | Data to be determined | e.g., Gentamicin |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi
| Fungal Strain | ATCC Number | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | e.g., 90028 | Data to be determined | e.g., Fluconazole |
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the standardized broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Resazurin sodium salt solution (for viability indication)
-
Dimethyl sulfoxide (DMSO)
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth (MHB or RPMI) in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well containing the diluted this compound, resulting in a final volume of 200 µL per well. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.
Experimental Workflow for MIC Determination
(-)-Afzelechin: A Potential Therapeutic Agent in Metabolic Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and hyperlipidemia, represent a growing global health crisis. There is a significant and ongoing search for novel therapeutic agents from natural sources to address these conditions. (-)-Afzelechin, a flavan-3-ol found in various plants, has emerged as a compound of interest due to its potential antioxidant and anti-inflammatory properties.[1] While direct research on the metabolic effects of this compound is still in its early stages, studies on structurally similar flavan-3-ols, such as (-)-epicatechin and catechins, provide compelling evidence for its potential as a therapeutic agent in metabolic diseases. These related compounds have been shown to improve insulin sensitivity, regulate lipid metabolism, and inhibit adipogenesis.
This document provides a comprehensive overview of the potential therapeutic applications of this compound in metabolic diseases, drawing upon the existing literature for related compounds. It includes detailed experimental protocols to guide researchers in investigating the efficacy and mechanisms of action of this compound and quantitative data from studies on closely related flavan-3-ols to serve as a benchmark for future research.
Potential Therapeutic Effects and Mechanisms of Action
This compound is hypothesized to exert its beneficial effects on metabolic diseases through multiple signaling pathways. Based on evidence from related flavan-3-ols, the primary mechanisms are likely to involve the modulation of key proteins in insulin signaling, glucose transport, adipogenesis, and lipid metabolism.
Data on Related Flavan-3-ols in Metabolic Disease Models
Disclaimer: The following tables summarize quantitative data from studies on (-)-epicatechin and other catechins, as direct quantitative data for this compound is not yet available in the published literature. These values should be considered as a reference for designing and evaluating experiments with this compound.
Table 1: Effects of Related Flavan-3-ols on Glycemic Control in Animal Models
| Compound | Animal Model | Dose | Duration | Change in Fasting Blood Glucose | Change in Insulin Levels | Citation |
| (-)-Epicatechin | High-fat diet-fed mice | 0.25% in drinking water | 15 weeks | No significant change | - | [2] |
| Catechin | Streptozotocin-induced diabetic rats | 50 mg/kg/day | 28 days | ↓ Significant decrease | ↑ Significant increase in insulin-treated group | [3] |
| Catechin-rich beverage | Type 2 diabetic patients | 582.8 mg catechins/day | 12 weeks | No significant change | ↑ Significant increase | [4] |
Table 2: Effects of Related Flavan-3-ols on Lipid Profile in Animal and Human Studies
| Compound | Model | Dose | Duration | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides | Citation |
| Theaflavin-enriched green tea extract | Hypercholesterolemic adults | 375 mg/day | 12 weeks | ↓ 11.3% | ↓ 16.4% | ↑ 2.3% (not significant) | ↑ 2.6% (not significant) | [5] |
| (-)-Epicatechin + Statin | Patients with metabolic syndrome | 100 mg/day | 3 months | ↓ Significant decrease | ↓ Significant decrease | ↑ Significant increase | Not reported | [3] |
| (-)-Epicatechin | Normal and overweight subjects | 1 mg/kg | Acute | - | - | - | ↓ Significantly lower postprandial levels | [6][7] |
Table 3: Effects of Related Flavan-3-ols on Body Weight in Animal Models
| Compound | Animal Model | Dose | Duration | Change in Body Weight | Citation |
| (-)-Epicatechin | High-fat diet-fed mice | 0.25% in drinking water | 15 weeks | No significant change | [2] |
| Epigallocatechin-3-gallate (EGCG) | High-fat diet-fed mice | 0.2% or 0.5% in diet | 8 weeks | ↓ Significantly reduced | [8] |
| Orange Peel Extract (OPE) + Black Tea Extract (BTE) + Caffeine (CF) | High-fat diet-fed mice | 0.2% OPE + 0.2% BTE + 0.05% CF | Daily | ↓ 48.8% prevention of weight gain | [9] |
Signaling Pathways
Based on studies of related flavonoids, this compound is likely to modulate the following key signaling pathways:
-
Insulin Signaling Pathway: this compound may enhance insulin sensitivity by promoting the phosphorylation of key proteins in the PI3K/Akt pathway, leading to increased glucose uptake in peripheral tissues.[10][11]
-
AMPK Signaling Pathway: Activation of AMP-activated protein kinase (AMPK) is a central mechanism for many natural compounds with anti-metabolic disease effects.[12][13][14] AMPK activation can lead to the inhibition of lipid synthesis and the stimulation of fatty acid oxidation.
-
Adipogenesis and Lipolysis Pathways: this compound may inhibit the differentiation of pre-adipocytes into mature adipocytes by downregulating the master regulators of adipogenesis, PPARγ and C/EBPα.[15][16] It may also stimulate lipolysis in mature adipocytes.[17][18]
Caption: Proposed Insulin Signaling Pathway Modulation by this compound.
Caption: Proposed Inhibition of Adipogenesis by this compound.
References
- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antidiabetic, antioxidant and antiglycating activities of the Eysenhardtia polystachya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Statin Effects on Lipid Lowering and Reduction of Cardiovascular Risk Score by (−)‐Epicatechin in Proof‐of‐Concept Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-lowering effect of a theaflavin-enriched green tea extract: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of an oral supplement of (−)-epicatechin on postprandial fat and carbohydrate metabolism in normal and overweight subjects - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Acute effects of an oral supplement of (−)-epicatechin on postprandial fat and carbohydrate metabolism in normal and overweight subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of (−)-epicatechin on hepatic triglyceride metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Myricetin, quercetin and catechin-gallate inhibit glucose uptake in isolated rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation, Identification, and Antidiabetic Activity of Catechin Isolated from Arbutus unedo L. Plant Roots [mdpi.com]
- 13. AMP-activated protein kinase (AMPK) activation by benzofurans and coumestans isolated from Erythrina abyssinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPK-Targeting Effects of (−)-Epicatechin Gallate from Hibiscus sabdariffa Linne Leaves on Dual Modulation of Hepatic Lipid Accumulation and Glycogen Synthesis in an In Vitro Oleic Acid Model [mdpi.com]
- 15. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-regulation of C/EBP alpha and PPAR gamma controls the transcriptional pathway of adipogenesis and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Medicine in Focus: Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Efficacy Testing of (-)-Afzelechin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Afzelechin is a flavan-3-ol, a class of flavonoids known for their potential health benefits. Like its isomers, such as (+)-afzelechin and (-)-epiafzelechin, this compound is recognized for its potent antioxidant properties.[1][2] Research on related compounds suggests that afzelechin isomers possess anti-inflammatory capabilities, making this compound a promising candidate for in vivo efficacy studies in inflammatory disease models.[3][4] Studies on (+)-afzelechin have demonstrated its ability to mitigate inflammation in a mouse model of lipopolysaccharide (LPS)-induced lung injury by modulating key signaling pathways, including NF-κB and Nrf2.[3][4]
These application notes provide a detailed experimental design and protocols to investigate the in vivo efficacy of this compound using a well-established murine model of acute lung inflammation induced by LPS.
Proposed Signaling Pathway of this compound
Based on the known mechanisms of related flavan-3-ols, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways. In an inflammatory state, LPS activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6. It is proposed that this compound may inhibit this cascade. Concurrently, this compound may promote the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes that help to resolve inflammation and protect against cellular damage.
Experimental Design
This study will utilize a murine model of LPS-induced acute lung injury to assess the anti-inflammatory efficacy of this compound.
Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Sex: Male
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Treatment Groups: A total of 5 experimental groups will be established, with n=8 mice per group.
| Group | Treatment | Rationale |
| 1 | Vehicle Control (Saline) | To establish baseline physiological and inflammatory markers. |
| 2 | LPS + Vehicle | To induce acute lung inflammation and serve as the disease model control. |
| 3 | LPS + this compound (Low Dose: 10 mg/kg) | To assess the efficacy of a low dose of this compound. |
| 4 | LPS + this compound (High Dose: 40 mg/kg) | To assess the efficacy of a high dose of this compound. |
| 5 | LPS + Dexamethasone (1 mg/kg) | To serve as a positive control with a known anti-inflammatory agent. |
Experimental Workflow:
Data Presentation: Quantitative Endpoints
All quantitative data will be collected and summarized for statistical analysis.
| Parameter | Group 1 (Vehicle) | Group 2 (LPS + Vehicle) | Group 3 (LPS + Low Dose) | Group 4 (LPS + High Dose) | Group 5 (LPS + Dex) |
| BALF Analysis | |||||
| Total Cell Count (x10^5) | |||||
| Neutrophil Count (x10^4) | |||||
| TNF-α (pg/mL) | |||||
| IL-6 (pg/mL) | |||||
| Lung Tissue Analysis | |||||
| Histological Score | |||||
| Nuclear Nrf2 (relative density) | |||||
| Cytoplasmic NF-κB (rel. density) |
Experimental Protocols
1. Preparation and Administration of this compound
-
Source: this compound can be sourced from chemical suppliers such as MedChemExpress.[1]
-
Vehicle: Prepare a stock solution of this compound in DMSO and dilute further in sterile saline to the final desired concentration. The final DMSO concentration should be less than 1%.
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a volume of 100 µL per 10 g of body weight, 1 hour prior to LPS challenge.
2. LPS-Induced Acute Lung Injury Model
-
LPS Preparation: Dissolve lyophilized LPS from E. coli O111:B4 in sterile saline to a final concentration of 1 mg/mL.
-
Anesthesia: Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Instill 50 µL of the LPS solution (50 µg total) into the lungs.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
3. Bronchoalveolar Lavage (BAL)
-
Procedure: 24 hours after LPS instillation, euthanize the mice.
-
Expose the trachea and insert a catheter.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate.
-
Repeat the lavage two more times, pooling the recovered fluid (BALF).
-
-
Cell Counting: Centrifuge the BALF at 500 x g for 10 minutes at 4°C. Resuspend the cell pellet in PBS and count the total cells using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik for differential cell counting.
-
Supernatant Storage: Store the supernatant at -80°C for subsequent cytokine analysis.
4. Histological Analysis
-
Tissue Preparation: After BAL, perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.
-
Processing: Embed the fixed lung tissue in paraffin, section at 5 µm, and stain with hematoxylin and eosin (H&E).
-
Scoring: Evaluate the lung sections for inflammation based on a scoring system that considers alveolar congestion, hemorrhage, and infiltration of inflammatory cells.
5. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: A quantitative sandwich ELISA will be used to measure the concentration of TNF-α and IL-6 in the BALF supernatant.
-
Procedure:
-
Coat a 96-well plate with the capture antibody for either mouse TNF-α or IL-6 overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Add BALF samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
6. Western Blot for Nrf2 and NF-κB
-
Protein Extraction: Homogenize lung tissue in RIPA buffer with protease and phosphatase inhibitors. For Nrf2 analysis, separate nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, NF-κB p65, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band densities using image analysis software.
Logical Framework
The experimental design is structured to test the central hypothesis that this compound can ameliorate LPS-induced acute lung inflammation.
References
Troubleshooting & Optimization
Troubleshooting (-)-Afzelechin solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Afzelechin, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A: this compound, like many flavonoids, has limited solubility in purely aqueous buffers. Direct dissolution in buffers such as Phosphate-Buffered Saline (PBS) or TRIS is often challenging, resulting in low concentrations. For a related compound, (-)-epicatechin, the solubility in aqueous buffers is described as "sparingly soluble"[1]. While an estimated water solubility for the epimer, (-)-epiafzelechin, is around 8.2 mg/mL, this is a computational estimation and may not reflect practical experimental solubility in a buffered solution[2].
Q2: I am having trouble dissolving this compound directly in my aqueous buffer. What should I do?
A: It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. This is a standard practice for compounds with low aqueous solubility.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For instance, the related compound (-)-epicatechin is soluble in DMSO and dimethylformamide at approximately 12.5 mg/ml[1].
-
Procedure: Dissolve your this compound in a minimal amount of the organic solvent to create a high-concentration stock solution. Then, slowly add this stock solution to your pre-warmed (if the experiment allows) and vortexing aqueous buffer to the desired final concentration. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.
Q3: After dissolving this compound using a co-solvent, I observe precipitation over time. Why is this happening and how can I prevent it?
A: Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound is degrading. Several factors can influence this:
-
pH: The stability of flavonoids can be pH-dependent. Catechins are generally more stable in slightly acidic conditions[3].
-
Temperature: Lower temperatures can decrease solubility. Conversely, some compounds are less stable at higher temperatures. It is advisable to store aqueous solutions of flavonoids at low temperatures[3].
-
Presence of Metal Ions: Metal ion contamination can lead to degradation[3].
-
Oxidation: Flavonoids are susceptible to oxidation in aqueous solutions, which can lead to the formation of less soluble degradation products[4].
To prevent precipitation, consider the following:
-
Use of Co-solvents and Excipients: Formulations for in vivo studies of the related compound (+)-Afzelechin have successfully used co-solvents like PEG300 and surfactants like Tween-80 to maintain solubility[5].
-
Inclusion of Stabilizers: Adding a metal chelator like EDTA and an antioxidant such as ascorbic acid can improve the stability of catechins in solution[3].
-
pH Adjustment: If your experimental conditions permit, maintaining a slightly acidic pH may enhance stability.
-
Fresh Preparation: It is recommended to prepare aqueous solutions of flavonoids fresh for each experiment and not to store them for more than one day[1][6].
Q4: My this compound solution is turning brown. Is this normal?
A: A brown discoloration in aqueous solutions of catechins can be an indicator of oxidation or transformation of the compound[4]. While the core structure might still be present, the appearance of color suggests the formation of degradation products. This can be more pronounced in neutral or alkaline solutions and in the presence of oxygen and light[4][7][8]. To minimize this, prepare solutions fresh, protect them from light, and consider using antioxidants.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | Prepare a stock solution in an organic solvent like DMSO and dilute it into the buffer. See Protocol 1 . |
| Precipitate forms immediately upon dilution of the organic stock solution into the aqueous buffer. | The final concentration exceeds the solubility limit in the mixed solvent system. | 1. Decrease the final concentration of this compound.2. Increase the proportion of co-solvent (e.g., DMSO), if experimentally permissible.3. Use solubilizing agents like cyclodextrins. See Protocol 2 . |
| The solution is initially clear but becomes cloudy or shows precipitation after a short time (e.g., < 1 hour). | The solution is supersaturated, or the compound is unstable under the current conditions (pH, temperature). | 1. Prepare the solution immediately before use.2. Consider adjusting the pH to be slightly acidic.3. Add stabilizers like EDTA or ascorbic acid. |
| The solution changes color (e.g., turns yellow or brown) over time. | Oxidation or degradation of this compound. | 1. Prepare fresh solutions for each experiment.2. Protect the solution from light and air (e.g., use amber vials, purge with nitrogen).3. Add an antioxidant like ascorbic acid to the buffer. |
Solubility Data
| Compound | Solvent System | Solubility | Reference |
| (-)-epiafzelechin | Water (estimated) | ~8.2 mg/mL | [2] |
| (-)-epicatechin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| (+)-Afzelechin | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| (+)-Afzelechin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using an Organic Co-solvent
-
Prepare a Stock Solution: Weigh out the required amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming or sonication may aid dissolution.
-
Dilution: While vortexing your aqueous buffer of choice, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration of this compound.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Important Consideration: Ensure the final concentration of DMSO in your experiment is below the tolerance level for your specific assay or cell type (typically <0.5%).
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
This protocol is adapted from a method used for (+)-Afzelechin[5].
-
Prepare a Cyclodextrin Solution: Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in your chosen saline or buffer.
-
Prepare a DMSO Stock: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 25 mg/mL).
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution. Mix thoroughly. This will result in a final solution containing 10% DMSO.
Visual Troubleshooting and Workflow
Below are diagrams to visualize the troubleshooting process and the factors affecting solubility.
Caption: A workflow for troubleshooting the dissolution of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. (-)-epiafzelechin, 24808-04-6 [thegoodscentscompany.com]
- 3. currentseparations.com [currentseparations.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the extraction yield of (-)-Afzelechin from plant matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of (-)-Afzelechin from plant matrices.
Frequently Asked Questions (FAQs)
Q1: Which plant species are known to be good sources of this compound?
A1: this compound and its epimer, (+)-afzelechin, have been identified in a variety of plant species. Notable sources include Bergenia ligulata (Paashaanbhed), Peltophorum africanum, and Cotinus coggygria.[1][2][3][4][5][6] It is also found in other plants such as Prunus persica (peach) and Wisteria florunda.[7]
Q2: What are the most effective extraction methods for obtaining this compound?
A2: Both conventional and modern extraction techniques can be employed. Maceration is a simple method, but modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times. The choice of method will depend on available equipment, desired yield, and the scale of the extraction.
Q3: Which solvents are recommended for extracting this compound?
A3: Polar solvents are generally effective for extracting flavonoids like this compound. Ethanol, methanol, acetone, and their aqueous mixtures are commonly used.[4][8][9] The optimal solvent and its concentration should be determined experimentally for each plant matrix.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound and other catechins.[10][11][12][13] For higher sensitivity and structural confirmation, HPLC coupled with mass spectrometry (LC-MS) can be utilized.[14]
Q5: What is the role of pH in the extraction and stability of this compound?
A5: The pH of the extraction solvent can significantly impact the stability and yield of flavonoids. Acidic conditions are generally preferred for the extraction of catechins as they help to maintain their stability. Alkaline conditions can lead to the degradation of these compounds.[15]
Q6: How can I prevent the degradation of this compound during extraction and storage?
A6: To minimize degradation, it is crucial to avoid high temperatures for prolonged periods, exposure to light, and alkaline pH.[15][16][17][18] Storing extracts at low temperatures (e.g., 4°C or -20°C) in the dark is recommended. The addition of antioxidants like ascorbic acid during extraction may also help to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 3. Improper Sample Preparation: Particle size of the plant material may be too large. 4. Incomplete Extraction: A single extraction step may not be sufficient. | 1. Solvent Optimization: Experiment with different solvents (e.g., ethanol, methanol, acetone) and their aqueous mixtures (e.g., 70-80% ethanol). 2. Parameter Optimization: Systematically vary the temperature, extraction time, and solid-to-liquid ratio to find the optimal conditions. A response surface methodology (RSM) approach can be beneficial. 3. Sample Grinding: Grind the plant material to a fine powder to increase the surface area for extraction. 4. Multiple Extractions: Perform multiple extraction cycles with fresh solvent to ensure complete recovery. |
| Degradation of this compound | 1. High Temperature: Prolonged exposure to high temperatures can cause degradation. 2. Alkaline pH: Flavonoids are generally unstable in alkaline conditions.[15] 3. Oxidation: Exposure to oxygen and light can lead to oxidative degradation. 4. Enzymatic Degradation: Endogenous enzymes in the plant material may degrade the compound. | 1. Temperature Control: Use lower extraction temperatures or shorter extraction times, especially with MAE and UAE. 2. pH Control: Maintain an acidic to neutral pH during extraction. 3. Inert Atmosphere & Light Protection: Perform extraction under an inert atmosphere (e.g., nitrogen) and protect the extract from light. Store extracts in amber vials. 4. Enzyme Deactivation: Blanching the plant material with steam or hot solvent before extraction can deactivate enzymes. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds. 2. Presence of Pigments and Fats: Chlorophyll and other pigments or lipids can interfere with analysis. | 1. Solvent Selectivity: Use a solvent system that is more selective for flavonoids. 2. Pre-extraction/Purification: Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove fats and pigments. Alternatively, use solid-phase extraction (SPE) for cleanup of the final extract. |
| Poor Chromatographic Resolution | 1. Inappropriate HPLC Column: The column chemistry may not be suitable for separating this compound from other compounds. 2. Suboptimal Mobile Phase: The mobile phase composition may not provide adequate separation. 3. Matrix Effects: Co-eluting compounds can interfere with the peak of interest. | 1. Column Selection: Use a C18 or phenyl-hexyl column, which are commonly used for catechin analysis. 2. Mobile Phase Optimization: Adjust the gradient, flow rate, and composition of the mobile phase (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic or acetic acid). 3. Sample Preparation: Dilute the extract or use a sample cleanup method like SPE to reduce matrix effects. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant matrix.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired temperature (e.g., 50°C), sonication time (e.g., 30 minutes), and ultrasonic power/frequency.
-
-
Post-Extraction:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Collect the supernatant/filtrate.
-
-
Solvent Evaporation: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
HPLC-UV Quantification of this compound
This is a general HPLC-UV method that can be adapted for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-40% B (linear gradient)
-
25-30 min: 40-10% B (linear gradient)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 280 nm.
-
Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration in the samples can be determined by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) from Cotinus coggygria (Illustrative Example)
| Extraction Method | Solvent | TPC (mg GAE/g DW) | TFC (mg QE/g DW) | Reference |
| Maceration | Methanol | 150.5 ± 5.2 | 85.3 ± 3.1 | Fictional Data |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 185.2 ± 6.8 | 102.7 ± 4.5 | Fictional Data |
| Microwave-Assisted Extraction (MAE) | Methanol | 195.4 ± 7.1 | 110.1 ± 4.9 | Fictional Data |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Data are presented as mean ± standard deviation. This table is for illustrative purposes as direct comparative data for this compound was not available in the initial search.
Table 2: Influence of Solvent on the Extraction Yield of Polyphenols from Peltophorum africanum Root
| Solvent | Extraction Yield (%) | Polyphenol Content (%) | Reference |
| Ethanol | 10.2 | 35.1 | [4] |
| Acetone | 11.5 | 49.2 | [4] |
| Dichloromethane | 1.8 | 8.5 | [4] |
| Hexane | 0.5 | 5.2 | [4] |
Visualizations
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: A logical workflow for troubleshooting low extraction yields of this compound.
References
- 1. Afzelechin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the antioxidant and antimicrobial activities of Cotinus coggygria scop. leaf extracts through fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanol extract of Cotinus coggygria leaves accelerates wound healing process in diabetic rats [pubmed.ncbi.nlm.nih.gov]
- 7. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rationale for using Peltophorum africanum (Fabaceae) extracts in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature | MDPI [mdpi.com]
Identifying and minimizing common artifacts in (-)-Afzelechin mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize common artifacts in (-)-Afzelechin mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrometry of this compound?
A1: The most common artifacts include:
-
In-source fragments: The this compound molecule can fragment within the ion source, leading to the appearance of characteristic product ions in the mass spectrum even without intentional MS/MS fragmentation.
-
Adducts: Formation of adducts with cations (e.g., [M+Na]⁺, [M+K]⁺) or solvent molecules (e.g., [M+CH₃CN+H]⁺) is common, particularly in electrospray ionization (ESI).[1]
-
Oxidation Products: "Ghost peaks" corresponding to oxidized forms of this compound ([M+O-H]⁻) can appear due to in-source oxidation, especially at high voltages.
-
Contaminants: Peaks from contaminants in the sample, solvent, or from the LC-MS system itself (e.g., plasticizers, column bleed) can be mistaken for sample-related ions.[2]
Q2: What is the expected m/z for the deprotonated this compound molecule?
A2: In negative ion mode, the deprotonated molecule ([M-H]⁻) of this compound (molar mass ≈ 274.27 g/mol ) is expected at an m/z of approximately 273.1.
Q3: What are the characteristic fragmentation patterns of this compound in MS/MS?
A3: this compound, like other flavan-3-ols, undergoes characteristic fragmentation including Retro-Diels-Alder (RDA), Heterocyclic Ring Fission (HRF), and Quinone Methide (QM) reactions.[3] These fragmentation pathways provide structural information.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: I am observing a prominent peak at m/z 257 in my this compound standard analysis, even in MS1.
-
Question: What is the origin of the m/z 257 peak, and how can I minimize it?
-
Answer: The peak at m/z 257 likely corresponds to the in-source loss of a water molecule ([M-H-H₂O]⁻) from the deprotonated this compound. This is a common in-source fragmentation artifact for flavonoids.[4]
-
Troubleshooting Steps:
-
Reduce Ion Source Energy: Lower the fragmentor or capillary voltage to decrease the energy in the ion source.
-
Optimize Nebulizer Gas Flow and Temperature: Adjust the nebulizer gas flow and drying gas temperature to ensure efficient desolvation without causing excessive fragmentation.
-
Check Solvent Composition: Ensure the mobile phase composition is optimal for soft ionization.
-
-
Issue 2: My mass spectrum shows multiple peaks with m/z values higher than the expected molecular ion, such as m/z 297 and m/z 313.
-
Question: What are these higher mass peaks, and how can I reduce their intensity?
-
Answer: These peaks are likely sodium ([M+Na-2H]⁻) and potassium ([M+K-2H]⁻) adducts of this compound. Adduct formation is a common phenomenon in ESI-MS and can complicate data interpretation.[5][6]
-
Troubleshooting Steps:
-
Use High-Purity Solvents and Additives: Employ LC-MS grade solvents and additives to minimize sodium and potassium contamination.[7]
-
Incorporate an Acidic Modifier: The addition of a small amount of formic acid or acetic acid to the mobile phase can promote protonation and reduce cation adduction.
-
Clean the Ion Source: Salt buildup in the ion source can be a source of adduct formation. Regular cleaning is recommended.
-
-
Issue 3: I see a peak at m/z 289 in my this compound sample, which is the expected mass for epicatechin. How can I confirm the identity?
-
Question: How can I differentiate between this compound and co-eluting isomers or contaminants with similar masses?
-
Answer: Differentiating isomers and confirming the identity of your target compound is crucial.
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of this compound from potential isomers like epicatechin.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help distinguish between compounds with the same nominal mass but different elemental compositions.
-
MS/MS Fragmentation: Compare the MS/MS fragmentation pattern of your analyte with that of an authentic this compound standard. Different isomers will often yield distinct fragmentation patterns or fragment ion ratios.
-
-
Quantitative Data Summary
The following table summarizes common adducts and fragments of this compound observed in mass spectrometry. The relative intensity of these ions can vary significantly depending on the experimental conditions.
| Ion Description | Common m/z (Negative Ion Mode) | Potential Origin |
| Deprotonated Molecule | [M-H]⁻ ≈ 273.1 | This compound |
| Water Loss Fragment | [M-H-H₂O]⁻ ≈ 255.1 | In-source fragmentation |
| RDA Fragment | [M-H-120]⁻ ≈ 153.1 | Retro-Diels-Alder fragmentation |
| Sodium Adduct | [M+Na-2H]⁻ ≈ 295.1 | Cation adduction |
| Potassium Adduct | [M+K-2H]⁻ ≈ 311.0 | Cation adduction |
Experimental Protocol for Minimizing Artifacts
This protocol provides a general workflow for the LC-MS analysis of this compound with a focus on minimizing common artifacts.
1. Sample Preparation:
-
Dissolve the this compound standard or sample extract in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
2. LC-MS System Preparation:
-
Use an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
3. LC Method:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes to elute the compound.
-
Column Temperature: 30-40 °C.
4. MS Method (Negative Ion Mode):
-
Ionization Mode: ESI negative.
-
Capillary Voltage: 3000-3500 V (start with a lower value to minimize in-source fragmentation).
-
Nebulizer Pressure: 30-40 psi.
-
Drying Gas Flow: 8-10 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Fragmentor Voltage: 100-120 V (optimize for minimal fragmentation of the molecular ion).
-
Mass Range: m/z 100-500.
5. Data Acquisition and Analysis:
-
Acquire data in both full scan mode to identify all ions present and in MS/MS mode to confirm the identity of this compound based on its fragmentation pattern.
-
Analyze the data for the presence of the expected [M-H]⁻ ion and common artifacts.
Visualizations
Caption: Experimental workflow for this compound mass spectrometry analysis.
Caption: Troubleshooting decision tree for unexpected peaks in this compound mass spectra.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. mdpi.com [mdpi.com]
- 3. oipub.com [oipub.com]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sartorius.com [sartorius.com]
Technical Support Center: Optimizing HPLC Separation of (-)-Afzelechin and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the high-performance liquid chromatography (HPLC) peak resolution of (-)-Afzelechin and its isomers, such as (-)-Epiafzelechin and the enantiomer (+)-Afzelechin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC separation of this compound and its isomers?
A1: The primary challenges stem from the structural similarity of the isomers. This compound and (-)-Epiafzelechin are epimers, differing only in the stereochemistry at one chiral center, while this compound and (+)-Afzelechin are enantiomers. These subtle differences make them difficult to separate using standard reversed-phase HPLC methods, often resulting in poor resolution or complete co-elution.
Q2: What is a good starting point for developing an HPLC method for this compound and its isomers?
A2: A good starting point is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or 0.05% trifluoroacetic acid) added to improve peak shape.[1][2] A gradient elution, where the proportion of the organic solvent is increased over time, is generally more effective than an isocratic method for separating complex mixtures containing these isomers.
Q3: Why is adding acid to the mobile phase important for analyzing flavonoids like this compound?
A3: Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups present in the flavonoid structure. This leads to more consistent interactions with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[3]
Q4: When should I consider using a chiral stationary phase (CSP)?
A4: A chiral stationary phase is essential when the goal is to separate enantiomers, such as this compound and (+)-Afzelechin. Standard achiral columns like C18 cannot distinguish between enantiomers. Chiral columns, such as those based on cyclodextrins or polysaccharide derivatives, create a chiral environment that allows for differential interaction with the enantiomers, enabling their separation.[4]
Q5: Can changing the organic solvent in the mobile phase improve resolution?
A5: Yes, switching between organic solvents like acetonitrile and methanol can alter the selectivity of the separation. These solvents have different polarities and elution strengths, which can change the interaction of the isomers with the stationary phase and potentially improve resolution. If you are experiencing co-elution with an acetonitrile/water mobile phase, trying a methanol/water system is a worthwhile optimization step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its isomers.
Problem 1: Poor resolution or co-elution of this compound and (-)-Epiafzelechin.
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The elution strength or selectivity of your mobile phase may not be sufficient.
-
Solution 1: Adjust the Gradient: A shallower gradient will decrease the rate of change in the mobile phase composition, allowing more time for the isomers to interact with the stationary phase and improving separation.
-
Solution 2: Modify the Organic Solvent Percentage: In an isocratic system, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.
-
Solution 3: Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and resolve the peaks.
-
-
Inappropriate Column Chemistry: A standard C18 column may not provide enough selectivity for these closely related epimers.
-
Solution 4: Try a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl column, which offers different types of interactions (e.g., π-π interactions) that can enhance the separation of aromatic compounds like flavonoids.
-
-
Temperature Effects: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution 5: Optimize Column Temperature: Systematically varying the column temperature (e.g., in 5°C increments) can sometimes improve resolution.
-
-
Problem 2: Peak tailing for this compound and its isomers.
-
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The phenolic hydroxyl groups of the analytes can interact with active silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution 1: Acidify the Mobile Phase: Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of both the analytes and the silanol groups.[3]
-
Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped column where the residual silanol groups have been chemically deactivated.
-
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks.
-
Solution 3: Reduce Sample Concentration: Dilute your sample or reduce the injection volume.
-
-
Problem 3: Inability to separate the enantiomers this compound and (+)-Afzelechin.
-
Possible Causes & Solutions:
-
Use of an Achiral Column: Standard HPLC columns (like C18, C8, Phenyl-Hexyl) are not capable of separating enantiomers.
-
Solution 1: Employ a Chiral Stationary Phase (CSP): Use an HPLC column specifically designed for chiral separations. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are common choices for separating chiral flavonoids.[4]
-
Solution 2: Optimize the Mobile Phase for the Chiral Column: Chiral separations are often sensitive to the mobile phase composition. For normal-phase chiral chromatography, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are common. For reversed-phase chiral chromatography, mixtures of water or buffers with acetonitrile or methanol are used. Small amounts of additives like trifluoroacetic acid for acidic compounds or diethylamine for basic compounds can be crucial for achieving separation.[4]
-
-
Data Presentation
Table 1: Effect of HPLC Parameters on Peak Resolution for Afzelechin Isomers
| Parameter | Change | Expected Effect on Resolution | Rationale |
| Mobile Phase | Decrease % Organic Solvent | Increase | Increases retention time, allowing for more interaction with the stationary phase. |
| Switch Acetonitrile to Methanol | Change in Selectivity | Alters the nature of the interaction between the analytes and the stationary phase. | |
| Decrease pH (add acid) | Improve Peak Shape & Resolution | Suppresses ionization of phenolic groups, reducing peak tailing.[3] | |
| Column | Increase Column Length | Increase | Increases the number of theoretical plates, leading to better separation efficiency. |
| Decrease Particle Size | Increase | Improves efficiency and resolution, but increases backpressure. | |
| Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) | Change in Selectivity | Introduces different separation mechanisms (e.g., π-π interactions). | |
| Flow Rate | Decrease Flow Rate | Increase | Allows more time for equilibrium between the mobile and stationary phases. |
| Temperature | Varies | Change in Selectivity/Efficiency | Affects mobile phase viscosity and mass transfer kinetics. Optimal temperature needs to be determined empirically. |
Experimental Protocols
Recommended HPLC Method for the Separation of this compound and its Diastereomers (e.g., (-)-Epiafzelechin)
This protocol is a starting point and may require optimization for your specific sample matrix and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA).[1]
-
Gradient Program:
-
0-10 min: 13-17% B
-
10-16 min: 17-19.35% B
-
16-20 min: 19.35-22.65% B
-
20-23 min: 22.65-29.81% B
-
23-25 min: 29.81-65% B
-
25-28 min: 65-13% B
-
28-32 min: Hold at 13% B for re-equilibration.[1]
-
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 28°C.[1]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or a methanol/water mixture.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Mandatory Visualization
Caption: A troubleshooting workflow for improving HPLC peak resolution.
Caption: A decision tree for selecting the appropriate HPLC column.
References
Assessing the stability of (-)-Afzelechin in different solvents and temperatures
Technical Support Center: Stability of (-)-Afzelechin
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the stability of this compound in various experimental conditions. While specific quantitative stability data for this compound is not extensively available in published literature, this guide provides a framework based on the known stability of structurally similar flavan-3-ols, such as catechins and epicatechins.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound?
A1: Based on studies of similar flavonoids, the stability of this compound is likely influenced by several factors, including:
-
pH: Flavan-3-ols are generally more stable in acidic conditions (pH < 4) and tend to degrade or epimerize under neutral to alkaline conditions.[1]
-
Temperature: Higher temperatures accelerate the degradation of flavan-3-ols.[2]
-
Solvent: The choice of solvent can significantly impact stability. For instance, some catechins have shown higher stability in choline chloride/glycerol compared to water.[2]
-
Light: Exposure to UV or visible light can induce degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Presence of other compounds: Other molecules in a solution, such as metal ions or enzymes, can catalyze degradation. Conversely, antioxidants may enhance stability.[3][4]
Q2: Which solvents are recommended for storing this compound solutions?
A2: For short-term storage, it is advisable to use acidic aqueous solutions or polar organic solvents like ethanol or methanol, preferably at low temperatures and protected from light. For long-term storage, it is best to store this compound as a solid in a cool, dark, and dry place. When preparing solutions, it is recommended to use them fresh or store them at -20°C or -80°C for extended periods, though stability under these conditions should be verified.
Q3: How does temperature affect the stability of this compound?
A3: Increased temperatures generally lead to a higher rate of degradation for flavan-3-ols.[2] Studies on catechins have shown that their degradation increases with rising temperatures.[2] Therefore, it is crucial to control the temperature during experiments and storage to ensure the integrity of this compound.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of flavan-3-ols in aqueous solutions is highly dependent on the pH. They are more stable in acidic aqueous solutions. In neutral or alkaline aqueous solutions, degradation and epimerization are more likely to occur.[1]
Experimental Protocol: Assessing the Stability of this compound
This section provides a detailed methodology for conducting a stability study of this compound in different solvents and at various temperatures.
Objective: To determine the degradation kinetics of this compound under different solvent and temperature conditions.
Materials:
-
This compound standard
-
Solvents (e.g., deionized water, ethanol, methanol, acetonitrile, phosphate buffers of different pH)
-
HPLC-grade solvents for mobile phase
-
Temperature-controlled chambers or water baths
-
HPLC system with a UV detector or a mass spectrometer
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Sample Preparation:
-
Aliquot the stock solution into separate vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried this compound in the different test solvents (e.g., water, ethanol, phosphate buffer pH 4, phosphate buffer pH 7, phosphate buffer pH 9) to a final known concentration.
-
-
Incubation:
-
Place the vials in temperature-controlled environments (e.g., 4°C, 25°C, 40°C, 60°C).
-
Protect the samples from light by using amber vials or covering them with aluminum foil.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench any potential degradation by adding a strong acid (if compatible with the analysis) or by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
Data Presentation:
The quantitative data should be summarized in tables for easy comparison.
Table 1: Stability of this compound in Different Solvents at 25°C
| Time (hours) | % Remaining in Water (pH 7) | % Remaining in Ethanol | % Remaining in Phosphate Buffer (pH 4) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Table 2: Stability of this compound in Ethanol at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the stability assessment of this compound.
Q: My HPLC chromatogram shows peak tailing or fronting. What could be the cause?
A: Peak asymmetry can be caused by several factors:
-
Column Overload: Try injecting a smaller sample volume or a more dilute sample.[7]
-
Column Contamination or Void: The column may be contaminated or have a void at the inlet. Try flushing the column or replacing it if the problem persists.[8]
-
Incompatible Injection Solvent: The solvent used to dissolve the sample may be too different from the mobile phase. Whenever possible, dissolve the sample in the mobile phase.
-
pH Mismatch: The pH of the sample and the mobile phase should be compatible.
Q: I am observing a drift in retention times. What should I do?
A: Retention time drift is often due to:
-
Temperature Fluctuations: Ensure the column compartment temperature is stable.[9]
-
Mobile Phase Composition Change: Prepare fresh mobile phase and ensure proper mixing if using a gradient.[9]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each run.[9]
-
Leaks: Check for any leaks in the HPLC system.[7]
Q: I am seeing unexpected peaks in my chromatogram. What could be their origin?
A: These could be:
-
Degradation Products: If the study is assessing stability, these are expected.
-
Impurities: The solvent or the this compound standard itself might contain impurities.
-
Ghost Peaks: These can arise from contamination in the injector or from the mobile phase. Flushing the system with a strong solvent can help.[7]
Q: The peak area of my analyte is not reproducible. What are the possible reasons?
A: Poor reproducibility can be caused by:
-
Injector Issues: The injector may have a leak or may not be dispensing a consistent volume.
-
Sample Degradation in the Autosampler: If the autosampler is not cooled, the sample may be degrading over time.
-
Incomplete Sample Solubilization: Ensure the analyte is fully dissolved in the injection solvent.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The effect of natural antioxidants, pH, and green solvents upon catechins stability during ultrasonic extraction from green tea leaves (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Preventing the oxidation of (-)-Afzelechin during sample preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of (-)-Afzelechin during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a flavan-3-ol, a type of flavonoid with potent antioxidant properties.[1] Oxidation of this compound leads to its degradation, which can result in a loss of its biological activity and compromise the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The primary factors contributing to the oxidation of flavan-3-ols like this compound are:
-
Presence of Oxygen: Molecular oxygen is a key driver of oxidation.
-
pH of the Solution: Flavan-3-ols are generally more stable in acidic conditions and degrade more rapidly at neutral to alkaline pH.[2][3][4]
-
Temperature: Higher temperatures accelerate the rate of oxidation and degradation.[2][3][4][5]
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidation reactions.
-
Light Exposure: Exposure to light, particularly UV light, can promote photo-oxidation.
Q3: What are the general recommendations for storing this compound?
A3: For long-term storage, solid this compound should be stored at low temperatures, such as -20°C or -80°C, and protected from light and moisture.[1] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize freeze-thaw cycles, it is recommended to store solutions in small aliquots.
Troubleshooting Guides
Issue 1: Degradation of this compound During Sample Preparation
Symptoms:
-
Loss of biological activity in assays.
-
Appearance of unknown peaks or a decrease in the main peak area during HPLC analysis.
-
A visible change in the color of the solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Oxidation due to atmospheric oxygen. | Work under an inert atmosphere. Use a nitrogen or argon gas stream to flush vials and solvents before and during sample preparation. This minimizes the contact of the sample with oxygen.[6] |
| Inappropriate pH of the solvent. | Use acidic buffers. Maintain the pH of the solution between 3 and 5. Flavan-3-ols like catechins are significantly more stable at acidic pH.[2][3][4] Avoid neutral or alkaline conditions. |
| High temperature during processing. | Keep samples cool. Perform all sample preparation steps on ice or at a controlled low temperature to minimize thermal degradation.[2][3][4][5] |
| Presence of catalytic metal ions. | Use metal chelators. Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to your buffers to sequester metal ions that can catalyze oxidation. |
| Photo-oxidation. | Protect from light. Use amber-colored vials or wrap containers in aluminum foil to protect the sample from light exposure. |
| Oxidative enzymes in biological samples. | Use enzymatic inhibitors. If working with biological matrices, consider adding a cocktail of protease and phosphatase inhibitors that may also inhibit oxidative enzymes. |
Issue 2: this compound Degradation During Storage
Symptoms:
-
Reduced potency of stored stock solutions.
-
Inconsistent results between experiments using freshly prepared vs. stored solutions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper storage temperature. | Store at ultra-low temperatures. For long-term stability of solutions, store at -80°C.[1] |
| Repeated freeze-thaw cycles. | Aliquot solutions. Store solutions in single-use aliquots to avoid the damaging effects of repeated freezing and thawing. |
| Oxygen in the headspace of the vial. | Flush with inert gas before sealing. Before capping and freezing, flush the headspace of the vial with nitrogen or argon to displace oxygen. |
| Inappropriate solvent. | Use appropriate solvents. While solubility is a key factor, the stability of flavan-3-ols can vary in different solvents. Methanol and ethanol are common choices. Stability in aqueous solutions is highly pH-dependent.[5] |
Issue 3: Peak Tailing or Degradation During HPLC Analysis
Symptoms:
-
Asymmetrical peak shape (tailing) for this compound.
-
Appearance of small peaks before or after the main analyte peak, which may increase over time in the autosampler.
-
Loss of peak area with repeated injections of the same sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase. | Optimize mobile phase pH. Use a low pH mobile phase (e.g., 2.5-3.5) by adding formic acid or phosphoric acid. This suppresses the ionization of residual silanol groups on the column, reducing peak tailing.[7][8][9] |
| Column contamination. | Flush the column. Use a strong solvent wash to clean the column. A guard column can also be used to protect the analytical column from contaminants.[8][10] |
| On-column or in-autosampler degradation. | Add an antioxidant to the mobile phase or sample diluent. Including a small amount of an antioxidant like ascorbic acid in the mobile phase or the sample solvent can prevent on-column degradation. Also, consider using a cooled autosampler. |
| Inappropriate sample solvent. | Match sample solvent to the mobile phase. Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.[7][8][9] |
Quantitative Data on Flavan-3-ol Stability
Table 1: Effect of pH and Temperature on the Stability of Catechins in Aqueous Solution. (Data adapted from studies on catechins as a proxy for this compound)
| pH | Temperature (°C) | Stability | Reference |
| 1.5 - 4.0 | 25 - 120 | More Stable | [2][3][4] |
| > 4.0 | 25 - 120 | Less Stable | [2][3][4] |
Table 2: Comparison of Antioxidant Efficacy for Flavonoids. (General comparison, not specific to this compound stabilization)
| Antioxidant | Relative Efficacy | Reference |
| Epicatechin (similar to Afzelechin) | High | [11] |
| Quercetin | High | [11] |
| Rutin | Moderate | [11] |
| Ascorbic Acid (Vitamin C) | High (often used as a benchmark) | [12][13] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound with Ascorbic Acid
This protocol describes the preparation of a stock solution of this compound for use in biological assays, incorporating ascorbic acid as a stabilizing agent.
-
Prepare a stock solution of ascorbic acid: Weigh out and dissolve ascorbic acid in deoxygenated HPLC-grade water to a final concentration of 10 mM. Filter through a 0.22 µm syringe filter.
-
Prepare the solvent: For a 10 mM stock solution of this compound, use a suitable solvent such as methanol or a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 4.0).
-
Deoxygenate the solvent: Sparge the solvent with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Add ascorbic acid: Add the 10 mM ascorbic acid stock solution to the deoxygenated solvent to a final concentration of 100 µM.
-
Weigh this compound: Accurately weigh the required amount of solid this compound in a microcentrifuge tube.
-
Dissolve this compound: Add the solvent containing ascorbic acid to the this compound and vortex until fully dissolved.
-
Storage: If not for immediate use, flush the headspace of the tube with nitrogen, cap tightly, and store at -80°C.
Protocol 2: Sample Preparation under an Inert Nitrogen Atmosphere
This protocol details the steps for preparing samples in an oxygen-free environment to prevent oxidation.
-
Prepare the workspace: Set up a workspace with a gentle, continuous flow of nitrogen gas directed into the working area. This can be achieved using a nitrogen cylinder with a regulator and tubing.
-
Deoxygenate solvents and solutions: Before use, sparge all solvents and buffers with nitrogen gas for at least 15 minutes.
-
Prepare the sample vial: Take an amber-colored HPLC vial or microcentrifuge tube. Flush the inside of the vial with a stream of nitrogen gas for 1-2 minutes to displace the air.
-
Add the sample: If starting from a solid, quickly weigh and add the this compound to the vial. If starting from a stock solution, use a syringe to transfer the solution to the vial while maintaining a nitrogen blanket over the vial opening.
-
Add solvent: Add the deoxygenated solvent to the vial, again under a nitrogen blanket.
-
Seal the vial: Immediately cap the vial tightly. For HPLC vials, use a cap with a PTFE/silicone septum.
-
Mix: Vortex or sonicate briefly to ensure the sample is fully dissolved.
-
Storage/Analysis: Proceed with the experiment or store the sample at the appropriate temperature. For storage, re-flush the headspace with nitrogen before sealing if any significant time has elapsed.
Visualizations
Caption: Experimental workflow for preparing and storing this compound to prevent oxidation.
Caption: Troubleshooting logic for addressing peak tailing of this compound in HPLC analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]
- 3. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blog.organomation.com [blog.organomation.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative effects of flavonoids on oxidant scavenging and ischemia-reperfusion injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of (-)-Afzelechin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of (-)-Afzelechin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a flavan-3-ol, a type of flavonoid found in various plants, including Bergenia ligulata.[1] Like many polyphenolic compounds, this compound exhibits poor oral bioavailability, which can significantly limit its therapeutic efficacy in vivo. This low bioavailability is primarily attributed to its low aqueous solubility, extensive first-pass metabolism in the intestine and liver, and potential degradation in the gastrointestinal tract.
Q2: What are the main strategies to enhance the oral bioavailability of this compound?
A2: The primary strategies to overcome the low oral bioavailability of this compound and other flavonoids can be categorized into three main approaches:
-
Formulation-based strategies: These involve the use of novel drug delivery systems to protect this compound from degradation and enhance its absorption. Examples include nanoencapsulation (nanoparticles, nanoemulsions) and lipid-based carriers (liposomes, solid lipid nanoparticles).
-
Chemical modification: This approach involves altering the chemical structure of this compound to improve its physicochemical properties. A common method is glycosylation, which can affect its solubility and interaction with intestinal transporters.
-
Use of bioenhancers: Co-administration of this compound with natural compounds that can inhibit metabolic enzymes (like cytochrome P450) or efflux transporters (like P-glycoprotein) can increase its systemic exposure. Piperine, an alkaloid from black pepper, is a well-known example.
Q3: Are there any existing pharmacokinetic data for this compound or its isomers?
A3: While specific oral pharmacokinetic data for this compound is limited in publicly available literature, a study on its epimer, (-)-epiafzelechin, in mice provides valuable insights. After intravenous (IV) and intraperitoneal (IP) administration of 10 mg/kg, the following parameters were observed.[2] The lack of oral administration data in this study highlights the common challenge researchers face with this compound. However, studies on other flavan-3-ols, such as (-)-epicatechin, have shown that oral bioavailability is generally low. For instance, the absolute oral bioavailability of (-)-epicatechin in rats was found to be 0.39.[3]
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter during their in vivo studies with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Formulate this compound in a solubilizing vehicle or use a nanotechnology-based delivery system (see Experimental Protocols). | Increased dissolution rate and higher concentration gradient across the intestinal membrane, leading to improved absorption. |
| Extensive first-pass metabolism | Co-administer with a known inhibitor of cytochrome P450 enzymes, such as piperine. | Reduced metabolic breakdown of this compound in the gut wall and liver, resulting in higher systemic exposure. |
| Efflux by P-glycoprotein (P-gp) | Co-administer with a P-gp inhibitor, such as quercetin or piperine. | Increased intracellular concentration of this compound in enterocytes, leading to enhanced absorption. |
| Degradation in the gastrointestinal tract | Encapsulate this compound in a protective carrier like liposomes or nanoparticles to shield it from harsh pH and enzymatic degradation. | Preservation of the intact molecule until it reaches the site of absorption. |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differences in gut microbiota | Standardize the animal diet and housing conditions to minimize variations in gut microbial populations, which can metabolize flavonoids. | More consistent metabolism of this compound across the study group, leading to reduced variability in pharmacokinetic data. |
| Food-drug interactions | Administer this compound to fasted animals to avoid unpredictable interactions with food components that can affect its absorption. | More uniform absorption kinetics and reduced inter-individual variability. |
| Inconsistent dosing | Ensure accurate and consistent oral gavage technique. For formulation-based approaches, ensure homogeneity of the formulation. | Minimized variability in the administered dose, leading to more reproducible plasma concentration profiles. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of (-)-epiafzelechin in mice after intravenous and intraperitoneal administration, which can serve as a reference for researchers working with this compound.
Table 1: Pharmacokinetic Parameters of (-)-Epiafzelechin in C57BL/6J Mice (10 mg/kg) [2]
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Cmax (µg/mL) | 10.6 | 6.0 |
| Tmax (min) | Not Applicable | 15 |
| Distribution Half-life (min) | 7.0 | 12.6 |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration.
Experimental Protocols
Here are detailed methodologies for two common strategies to enhance the bioavailability of this compound.
Protocol 1: Preparation of this compound Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is adapted from general methods for flavonoid nanoencapsulation.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature to ensure complete dissolution.
-
Dissolution of this compound: Dissolve 10 mg of this compound in 5 mL of ethanol.
-
Formation of Nanoparticles:
-
Add the ethanolic solution of this compound to the chitosan solution under continuous stirring.
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
Add the TPP solution dropwise to the chitosan-(-)-Afzelechin mixture under constant magnetic stirring at 1000 rpm for 30 minutes at room temperature. The formation of nanoparticles is indicated by the appearance of opalescence.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension step twice to remove any unentrapped this compound and other reagents.
-
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried.
-
Characterization: The resulting nanoparticles should be characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound Loaded Liposomes by the Thin-Film Hydration Method
This protocol is based on established methods for liposomal encapsulation of polyphenols.[4][5][6]
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipid
-
Cholesterol
-
Chloroform and Methanol (as organic solvents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Methodology:
-
Lipid Film Formation:
-
Dissolve a known amount of SPC, cholesterol (e.g., in a 4:1 molar ratio), and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film containing this compound will be formed on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator (in an ice bath to prevent overheating) or a bath sonicator until the suspension becomes clear or translucent.
-
-
Purification:
-
To remove unencapsulated this compound, the liposome suspension can be centrifuged at high speed (e.g., 20,000 rpm for 30 minutes), and the pellet of liposomes resuspended in fresh PBS.
-
-
Characterization: The prepared liposomes should be characterized for their size, polydispersity index, zeta potential, and encapsulation efficiency.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by (+)-Afzelechin
Recent studies have shown that (+)-Afzelechin exerts anti-inflammatory effects by modulating key signaling pathways.[3][7][8] The following diagrams illustrate these pathways.
Caption: Inhibition of the NF-κB signaling pathway by Afzelechin.
Caption: Inhibition of STAT-1 phosphorylation by Afzelechin.
Caption: Activation of the Nrf2 pathway by Afzelechin.
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for an in vivo bioavailability study of this compound.
References
- 1. Afzelechin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. romanpub.com [romanpub.com]
- 7. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 8. Evaluation of polyphenol bioavailability in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of (-)-Afzelechin in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (-)-Afzelechin in complex samples.
FAQs: Addressing Matrix Effects in this compound Quantification
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your this compound quantification.[2][3] In complex matrices such as plasma or urine, these effects are a significant concern for LC-MS based analysis.[3]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the mass spectrometer after the analytical column.[2] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used.[3] This involves comparing the signal response of this compound spiked into a blank matrix extract to the response of a pure standard solution at the same concentration.
Q3: What are the primary strategies to minimize or compensate for matrix effects when analyzing this compound?
A3: There are several strategies that can be employed:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before analysis.[4]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate this compound from co-eluting matrix components can significantly reduce matrix effects.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may compromise the limit of quantification.[1]
-
Calibration Method: Employing matrix-matched calibration curves or the standard addition method can help to compensate for matrix effects.[2]
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor recovery of this compound | Inefficient sample extraction. | 1. Optimize the SPE or LLE protocol (e.g., change solvent, pH, or sorbent type).2. Ensure complete evaporation and reconstitution of the sample.3. Evaluate different extraction techniques (see Table 1 for comparison). |
| High variability in results (poor precision) | Inconsistent matrix effects between samples. | 1. Improve sample cleanup to remove more matrix interferences.2. Use a stable isotope-labeled internal standard if available.3. If not available, consider using a structurally similar analog as an internal standard.4. Employ the standard addition method for each sample. |
| Inaccurate quantification (poor accuracy) | Significant ion suppression or enhancement. | 1. Assess the extent of matrix effects using the post-extraction spike method.2. If matrix effects are significant, use matrix-matched calibration standards or the standard addition method.3. Optimize chromatographic conditions to separate this compound from the interfering region. |
| Low signal intensity for this compound | Ion suppression is occurring. | 1. Identify the region of ion suppression using a post-column infusion experiment.2. Adjust the chromatographic gradient to elute this compound outside of this region.3. Improve sample preparation to remove the suppressing agents (e.g., phospholipids in plasma).4. Consider switching to a different ionization source (e.g., APCI if using ESI) or polarity.[6] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Catechins in Human Plasma
| Parameter | Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Solid-Phase Extraction (SPE) |
| Recovery of Epigallocatechin gallate (EGCG) | 75.4 ± 1.55% | Typically >80% (literature values for similar compounds) |
| Recovery of Epicatechin gallate (ECG) | 65.5 ± 3.66% | Typically >80% (literature values for similar compounds) |
| Recovery of Epigallocatechin (EGC) | 64.3 ± 1.84% | Typically >80% (literature values for similar compounds) |
| Recovery of Epicatechin (EC) | 61.2 ± 1.55% | Typically >80% (literature values for similar compounds) |
| Pros | Simple, cost-effective. | High recovery, effective removal of interferences. |
| Cons | Lower recovery for some catechins, potential for emulsions. | More expensive, requires method development. |
Data for LLE extracted from a study on four catechins in human plasma.[7] SPE data is based on typical performance for flavonoids.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for SPE cleanup of plasma samples. Optimization may be required based on the specific sorbent and analyte properties.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound and other retained compounds with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Standard Addition Method for this compound Quantification
This method is used to correct for matrix effects by creating a calibration curve within each sample.[8]
-
Sample Aliquoting: Aliquot 100 µL of your sample extract into five separate vials.
-
Spiking: Prepare a standard stock solution of this compound. Spike four of the five aliquots with increasing volumes of the stock solution to achieve final added concentrations of approximately 0.5x, 1x, 1.5x, and 2x the expected endogenous concentration of this compound in your sample. The fifth aliquot remains unspiked.
-
Volume Equalization: Add a volume of solvent equivalent to the spike volume to the unspiked aliquot and adjust the volume of the other aliquots so that all have the same final volume.
-
Analysis: Analyze all five samples by LC-MS.
-
Data Analysis: Plot the instrument response (peak area) on the y-axis against the added concentration of this compound on the x-axis. Perform a linear regression and extrapolate the line to the x-intercept. The absolute value of the x-intercept represents the concentration of this compound in the original unspiked sample.
Visualizations
Caption: Workflow for quantifying this compound.
Caption: Troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. providiongroup.com [providiongroup.com]
- 6. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-measure.com [alpha-measure.com]
- 8. Standard Addition [zimmer.fresnostate.edu]
Technical Support Center: Optimizing In Vitro Cell Permeability and Uptake of (-)-Afzelechin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro cell permeability and uptake of (-)-Afzelechin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good in vitro cell permeability for this compound?
A1: Like many flavonoids, this compound's low bioavailability can be attributed to several factors. In vitro, the primary challenges include its poor aqueous solubility and potential for metabolic conversion by intestinal cells.[1] Flavonoids often undergo processes like sulfation, methylation, and glucuronidation in the small intestine and liver, which can alter their permeability characteristics.[1] Additionally, as a flavonoid aglycone, its transport across cell monolayers can be influenced by cellular efflux mechanisms.
Q2: Which in vitro model is most suitable for assessing the intestinal permeability of this compound?
A2: The Caco-2 cell permeability assay is a widely used and well-established in vitro model for predicting human intestinal absorption of compounds.[2][3][4] These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and brush border enzymes.[3][4] This model is versatile for studying both passive diffusion and active transport mechanisms.[3]
Q3: How can the cellular uptake of this compound be enhanced in vitro?
A3: Several strategies can be employed to improve the cellular uptake of flavonoids like this compound. These include the use of absorption enhancers or novel delivery systems.[1] Techniques such as nanoencapsulation, the formation of nanosuspensions, or the creation of nanoemulsions have proven successful in enhancing the solubility, bioavailability, and bioactivity of flavonoids.[5]
Q4: What role does metabolism play in the in vitro permeability of flavonoids?
A4: Metabolism is a critical factor influencing the bioavailability of flavonoids. In the small intestine and liver, flavonoids are often conjugated to form glucuronide, sulfate, or methylated metabolites.[1] While it is generally believed that aglycones (like this compound) are more readily absorbed than their glycoside counterparts, the subsequent metabolism within the enterocytes can lead to the formation of less permeable derivatives that may be effluxed back into the intestinal lumen.[6][7]
Troubleshooting Guides
Low Permeability of this compound in Caco-2 Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Apparent Permeability Coefficient (Papp) | Poor solubility of this compound in the assay buffer. | - Prepare dosing solutions in a buffer containing a small percentage of a co-solvent like DMSO or ethanol (ensure final concentration is not toxic to cells).- Investigate the use of solubility enhancers such as cyclodextrins. |
| Caco-2 cell monolayer integrity is compromised. | - Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure it is above the established threshold (typically >200 Ω·cm²).[3][8]- Perform a Lucifer Yellow rejection assay to confirm low paracellular leakage.[3] | |
| Active efflux of this compound by transporters like P-glycoprotein (P-gp). | - Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[3]- Use known P-gp inhibitors (e.g., verapamil) to see if permeability increases. | |
| Rapid intracellular metabolism of this compound. | - Analyze cell lysates and receiver compartment samples for the presence of metabolites using LC-MS.- Consider using inhibitors of key metabolic enzymes (e.g., UGTs, SULTs) if specific metabolic pathways are suspected. |
High Variability in Permeability Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent Papp values across experiments | Variation in Caco-2 cell culture conditions. | - Standardize cell seeding density, culture medium, and differentiation time (typically 21-28 days).[4]- Ensure consistent incubator conditions (37°C, 5% CO2, 95% humidity).[2] |
| Inconsistent preparation of dosing solutions. | - Prepare fresh dosing solutions for each experiment.- Use a consistent and validated method for dissolving this compound. | |
| Issues with the analytical method (e.g., HPLC, LC-MS). | - Validate the analytical method for linearity, accuracy, and precision.- Ensure proper sample handling and storage to prevent degradation.[3] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer.
1. Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed Caco-2 cells onto permeable membrane supports (e.g., Transwell® plates) at an appropriate density.[4]
-
Allow the cells to grow and differentiate for 21-28 days, forming a polarized monolayer.[4] Change the culture medium every 2-3 days.[4]
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter.[4] Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[8]
-
Optionally, perform a Lucifer Yellow permeability assay to confirm low paracellular flux.[3]
3. Permeability Experiment (Apical to Basolateral):
-
Wash the apical and basolateral sides of the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).[8]
-
Add fresh transport buffer to the basolateral (receiver) compartment.[8]
-
Add the dosing solution containing this compound to the apical (donor) compartment.[8] Recommended concentrations are 10 µM for HPLC-MS analysis or up to 1 mM for UV-based analysis, if solubility and toxicity permit.[2]
-
Incubate the plate at 37°C with gentle shaking.[8]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.[4]
-
At the end of the experiment, collect samples from the apical compartment.
4. Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in all samples using a validated analytical method such as HPLC or LC-MS.[4]
-
Calculate the apparent permeability coefficient (Papp) using the following formula:[4] Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
Visualizations
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
Potential Cellular Uptake and Efflux Pathways for Flavonoids
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intestinal absorption, metabolism, and excretion of (-)-epicatechin in healthy humans assessed by using an intestinal perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Synthetic vs. Naturally Sourced (-)-Afzelechin
For Researchers, Scientists, and Drug Development Professionals
Quantitative Bioactivity Data of Naturally Sourced Afzelechin
The following tables summarize key quantitative data on the bioactivity of naturally sourced afzelechin and related flavanols, providing a baseline for comparison.
Table 1: Antioxidant Activity of Afzelechin and Related Flavanols
| Compound | Assay | IC50 / EC50 (µM) | Source |
| (+)-Catechin | DPPH Radical Scavenging | 13.5 | [1] |
| (-)-Catechin | DPPH Radical Scavenging | 13.6 | [1] |
| (-)-Afzelechin | DPPH Radical Scavenging | 21.8 | [1] |
| (-)-Epicatechin | DPPH Radical Scavenging | 20.9 | [1] |
Table 2: Anti-Inflammatory Activity of (+)-Afzelechin in LPS-Stimulated HUVECs
| Treatment (LPS +) | Concentration (µM) | iNOS Protein Level (% of Control) | COX-2 Protein Level (% of Control) | NO Production (% of Control) | PGE2 Production (% of Control) |
| Control | - | 100 | 100 | 100 | 100 |
| (+)-Afzelechin | 2 | ~80 | ~90 | ~85 | ~95 |
| (+)-Afzelechin | 5 | ~60 | ~75 | ~65 | ~80 |
| (+)-Afzelechin | 10 | ~40 | ~60 | ~50 | ~65 |
| (+)-Afzelechin | 20 | ~25 | ~45 | ~35 | ~50 |
Data are estimated from graphical representations in the source publication[2] and are intended for illustrative purposes.
Key Signaling Pathways Modulated by Afzelechin
Afzelechin exerts its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2-ARE pathways.
Caption: NF-κB signaling pathway and the inhibitory action of Afzelechin.
Caption: Nrf2-ARE antioxidant response pathway activated by Afzelechin.
Experimental Protocols for Bioactivity Validation
To validate the bioactivity of synthetic this compound, a series of in vitro assays should be conducted in parallel with naturally sourced this compound as a positive control.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To measure the free radical scavenging capacity of the compounds.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of both synthetic and natural this compound in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing the afzelechin dilutions or a methanol blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Anti-inflammatory Activity Assays
a) Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 macrophage cell line.
-
Methodology:
-
Culture the cells in appropriate media until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of synthetic or natural this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time period (e.g., 6-24 hours).
-
b) Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO levels.
-
-
Pro-inflammatory Cytokines (ELISA):
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
iNOS and COX-2 Expression (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Proposed Experimental Workflow
The following diagram outlines a logical workflow for comparing the bioactivity of synthetic and natural this compound.
Caption: Workflow for comparing synthetic vs. natural this compound bioactivity.
Conclusion
While naturally sourced afzelechin has demonstrated promising antioxidant and anti-inflammatory properties, the bioactivity of its synthetic counterpart requires rigorous validation. By employing the experimental protocols and workflow outlined in this guide, researchers can effectively compare the two forms. The provided data on natural afzelechin serves as a crucial benchmark for these comparative studies. Such research is essential to ensure that synthetic this compound is a viable and equally effective alternative for therapeutic development.
References
A Comparative Analysis of the Antioxidant Capacity of (-)-Afzelechin and (-)-Epicatechin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant capacities of two prominent flavan-3-ols, (-)-Afzelechin and (-)-Epicatechin. While both compounds are recognized for their health benefits, this report synthesizes available experimental data to offer a nuanced understanding of their relative antioxidant potential and mechanisms of action, aiding in research and development endeavors.
Quantitative Antioxidant Capacity
Direct comparative studies analyzing this compound and (-)-Epicatechin under identical experimental conditions are limited in the publicly available scientific literature. The following table summarizes reported antioxidant activities from various studies. It is crucial to note that these values are not directly comparable due to variations in experimental protocols across different research groups.
| Compound | Assay | IC50 / Activity | Source |
| This compound | DPPH Radical Scavenging | 21.8 µM | [1] |
| (-)-Epicatechin | DPPH Radical Scavenging | ~1.56 µg/mL (~5.37 µM) | [2] |
| DPPH Radical Scavenging | 4.9 ± 0.2 μM | [3] | |
| DPPH Radical Scavenging | 20.9 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. Conversion of µg/mL to µM for (-)-Epicatechin is based on a molar mass of 290.27 g/mol .
Experimental Protocols
The most commonly cited method for evaluating the antioxidant capacity of these compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Radical Scavenging Assay Protocol
This protocol outlines a general procedure for determining the antioxidant activity of a compound using the DPPH assay.
1. Preparation of DPPH Stock Solution:
-
Dissolve a precise amount of DPPH powder in methanol or ethanol to prepare a stock solution (e.g., 0.2 mM)[4].
-
Store the solution in a dark container to prevent degradation from light[5].
2. Preparation of Test Samples:
-
Dissolve the test compounds, this compound and (-)-Epicatechin, in a suitable solvent (typically methanol or ethanol) to create stock solutions of known concentrations[6].
-
Prepare a series of dilutions from the stock solutions to determine the concentration-dependent antioxidant activity[6].
3. Assay Procedure:
-
Add a specific volume of the test sample dilutions to a cuvette or a 96-well plate[4][5].
-
Add a defined volume of the DPPH working solution to each cuvette or well and mix thoroughly[4].
-
Incubate the mixture in the dark at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 30 minutes)[5][7].
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer or a microplate reader[4].
-
A control sample containing the solvent and DPPH solution, and a blank containing the solvent and the test sample (without DPPH) should also be measured.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Mechanistic Insights: Modulation of Signaling Pathways
Both this compound and (-)-Epicatechin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
Nrf2 Signaling Pathway
A primary mechanism of action for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[8][9][10][11][12]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 signaling pathway by this compound and (-)-Epicatechin.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Both this compound and (-)-Epicatechin are believed to interact with Keap1, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, thereby upregulating the expression of numerous antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and cytoprotective proteins.
NF-κB Signaling Pathway
(-)-Epicatechin has also been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway[13][14][15][16]. Chronic inflammation is closely linked to oxidative stress, and by suppressing NF-κB, (-)-Epicatechin can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to reactive oxygen species (ROS) production. The inhibitory effect of this compound on the NF-κB pathway has also been reported[11][12].
Caption: Inhibition of the NF-κB signaling pathway by this compound and (-)-Epicatechin.
Experimental Workflow for Comparative Analysis
A robust comparative analysis of the antioxidant capacity of these two compounds would involve a multi-assay approach performed under identical conditions.
Caption: Recommended experimental workflow for a direct comparative analysis.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. youtube.com [youtube.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. (−)-Epicatechin—An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 15. globalsciencebooks.info [globalsciencebooks.info]
- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of (-)-Afzelechin and (+)-Catechin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Flavonoids
In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their diverse biological activities. Among these, (-)-Afzelechin and (+)-Catechin, both members of the flavan-3-ol subclass, have demonstrated notable anti-inflammatory effects. This guide provides a comprehensive comparison of their anti-inflammatory prowess, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Note on Stereochemistry: It is important to note that the available research literature predominantly focuses on (-)-epiafzelechin , the epimer of this compound. Due to the limited data on this compound, this guide will utilize data from studies on (-)-epiafzelechin as a proxy, a critical consideration for researchers in this field.
Quantitative Comparison of Anti-inflammatory Activity
To facilitate a direct and objective comparison, the following table summarizes the key quantitative data on the anti-inflammatory effects of (-)-epiafzelechin and (+)-catechin.
| Parameter | (-)-Epiafzelechin | (+)-Catechin | Reference Compound |
| COX-1 Inhibition (IC50) | 15 µM[1] | 1.4 µM[1] | Indomethacin (approx. 3-fold more potent than (-)-epiafzelechin)[1] |
| In Vivo Anti-inflammatory Activity | Significant reduction in paw edema at 100 mg/kg (oral) in a carrageenan-induced mouse paw edema model.[1] | Significant dose-dependent reduction in nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages at concentrations of 10, 20, and 40 µg/mL. | Aspirin (40 µg/mL) showed a significant decrease in NO production. |
Key Observation: Based on the available in vitro data, (+)-Catechin demonstrates significantly more potent inhibition of the COX-1 enzyme than (-)-epiafzelechin , with an IC50 value that is approximately 10.7 times lower. Both compounds exhibit significant anti-inflammatory activity in their respective assays, highlighting their potential as anti-inflammatory agents.
Mechanistic Insights: Targeting Key Inflammatory Pathways
Both (-)-epiafzelechin and (+)-catechin exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Both flavonoids have been shown to interfere with this pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation, controlling the production of inflammatory mediators. The p38 and JNK branches of this pathway are particularly relevant to the action of these flavonoids.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cyclooxygenase-1 (COX-1) Inhibition Assay
This in vitro assay is used to determine the potency of a compound in inhibiting the COX-1 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Procedure:
-
Enzyme Preparation: Ovine COX-1 is typically used and prepared in a suitable buffer.
-
Inhibitor Preparation: (-)-Epiafzelechin and (+)-catechin are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Mixture: The reaction is typically carried out in a microplate. Each well contains the COX-1 enzyme, a cofactor such as hematin, and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., a strong acid).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is a widely used and reliable method to assess the acute anti-inflammatory activity of a compound.
Procedure:
-
Animal Acclimatization: Male ICR mice are typically used and are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound, (-)-epiafzelechin (e.g., 100 mg/kg), is administered orally to the mice. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period following compound administration (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Procedure:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: The cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound, (+)-catechin, for a defined period (e.g., 1 hour).
-
Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is left unstimulated.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The amount of NO produced in each sample is determined from the standard curve. The percentage of inhibition of NO production by the test compound is calculated by comparing the nitrite levels in the treated, LPS-stimulated cells to those in the untreated, LPS-stimulated cells.
Conclusion
This comparative guide highlights that both (-)-epiafzelechin and (+)-catechin are promising natural anti-inflammatory agents. While (+)-catechin shows superior in vitro potency in inhibiting the COX-1 enzyme, both compounds demonstrate significant anti-inflammatory activity and share common mechanistic pathways involving the inhibition of NF-κB and MAPK signaling. The provided experimental protocols offer a foundation for researchers to further investigate and compare these and other flavonoids, ultimately contributing to the development of novel anti-inflammatory therapies. Future head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of their relative efficacy.
References
Evaluating the Cross-Reactivity of (-)-Afzelechin in Common Flavonoid Quantification Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantification of flavonoids, the choice of assay is critical to ensure accuracy and avoid misinterpretation of results, especially when dealing with complex mixtures or specific flavonoid subclasses. This guide provides a comparative evaluation of three common colorimetric assays for flavonoid quantification—the Folin-Ciocalteu assay, the Aluminum Chloride assay, and the Vanillin-HCl assay—with a specific focus on their cross-reactivity with (-)-Afzelechin, a member of the flavan-3-ol subclass. Understanding the principles and limitations of each assay is paramount for researchers aiming to accurately quantify this and similar compounds in various matrices.
This compound is a flavan-3-ol, a type of flavonoid characterized by a C6-C3-C6 skeleton without a ketone group on the C-ring. Its accurate quantification is essential for understanding its bioavailability, bioactivity, and potential therapeutic applications. This guide presents a comparative analysis of the suitability of common assays for this purpose, supported by experimental principles and detailed protocols.
Comparative Analysis of Flavonoid Quantification Assays
The choice of a quantification assay should be guided by the specific class of flavonoids being targeted. The following table summarizes the principles, specificity, and potential for cross-reactivity of three widely used assays when quantifying this compound.
| Assay | Principle | Specificity for this compound | Potential for Cross-Reactivity/Interference |
| Folin-Ciocalteu | Based on the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. | Low. This assay measures total phenolic content and is not specific for flavonoids, let alone flavan-3-ols. This compound, being a phenolic compound, will react, but the results will not be specific to it or even to flavonoids in a mixed sample. | High. The assay is prone to interference from any reducing substance present in the sample, including other classes of flavonoids, phenolic acids, ascorbic acid, and some sugars. |
| Aluminum Chloride | Based on the chelation of aluminum chloride with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, forming a stable yellow complex. | Very Low. Flavan-3-ols like this compound lack the C-4 keto group necessary for the primary complexation reaction. While some complexation can occur with ortho-dihydroxyl groups on the B-ring, the response is generally weak and not suitable for accurate quantification. | High. The assay is designed for flavones and flavonols and will show a strong response to these compounds, leading to a significant overestimation of flavan-3-ol content if they are present in the sample. The assay's response varies significantly between different flavonoid subclasses. |
| Vanillin-HCl | Based on the acid-catalyzed condensation reaction of vanillin with the phloroglucinol moiety (A-ring) of flavan-3-ols and proanthocyanidins, forming a red-colored adduct. | High. This assay is highly specific for flavan-3-ols and proanthocyanidins. This compound possesses the required structural features for this reaction, making this assay a suitable choice for its selective quantification. | Low to Moderate. While specific for flavan-3-ols, the reaction can be influenced by the degree of polymerization of proanthocyanidins. Other compounds with a phloroglucinol nucleus might also react, but this is less common in typical plant extracts. |
Experimental Protocols
Detailed methodologies for the three evaluated assays are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Folin-Ciocalteu Assay for Total Phenolic Content
Principle: This assay measures the total reducing capacity of a sample, which is correlated to the total phenolic content. The Folin-Ciocalteu reagent is reduced by phenolic compounds in an alkaline environment, producing a blue color that is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial 2N reagent 1:10 with distilled water.
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution of anhydrous sodium carbonate in distilled water.
-
Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol. From this, prepare a series of dilutions (e.g., 20, 40, 60, 80, 100 µg/mL) to construct a standard curve.
-
-
Assay Procedure:
-
Pipette 0.5 mL of the sample extract or standard solution into a test tube.
-
Add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent and mix well.
-
After 5 minutes, add 2.0 mL of the 7.5% sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Measure the absorbance at 765 nm against a blank containing the solvent used for the sample.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentration.
-
Determine the concentration of total phenolics in the sample from the standard curve and express the results as mg of gallic acid equivalents (GAE) per gram of sample.
-
Aluminum Chloride Assay for Total Flavonoid Content
Principle: This colorimetric method is based on the formation of a stable complex between aluminum chloride and the C-4 keto group and C-3/C-5 hydroxyl groups of flavones and flavonols.
Experimental Protocol:
-
Reagent Preparation:
-
Aluminum Chloride Solution: Prepare a 2% (w/v) solution of aluminum chloride (AlCl₃) in methanol.
-
Quercetin Standard Solutions: Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol. From this, prepare a series of dilutions (e.g., 10, 20, 40, 60, 80, 100 µg/mL) for the standard curve.
-
-
Assay Procedure:
-
Pipette 1 mL of the sample extract or standard solution into a test tube.
-
Add 1 mL of the 2% aluminum chloride solution.
-
Mix thoroughly and incubate at room temperature for 30 minutes.
-
Measure the absorbance at 415 nm against a blank containing the sample solvent and aluminum chloride solution.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the quercetin standards against their concentrations.
-
Calculate the total flavonoid content in the sample from the standard curve and express the results as mg of quercetin equivalents (QE) per gram of sample.
-
Vanillin-HCl Assay for Flavan-3-ol and Proanthocyanidin Content
Principle: This assay relies on the reaction of vanillin with the A-ring of flavan-3-ols in an acidic medium to produce a red-colored chromophore.
Experimental Protocol:
-
Reagent Preparation:
-
Vanillin Reagent: Prepare a 1% (w/v) solution of vanillin in methanol. This solution should be prepared fresh daily.
-
Hydrochloric Acid (HCl): Use concentrated HCl.
-
Catechin Standard Solutions: Prepare a stock solution of (+)-catechin (e.g., 1 mg/mL) in methanol. Prepare a series of dilutions (e.g., 50, 100, 150, 200, 250 µg/mL) for the standard curve.
-
-
Assay Procedure:
-
Pipette 1 mL of the sample
-
Comparative Analysis of (-)-Afzelechin: A Guide to its Antioxidant and Anti-inflammatory Dose-Response Profiles
For Researchers, Scientists, and Drug Development Professionals: A detailed statistical analysis and interpretation of (-)-Afzelechin's performance against other common flavonoids, supported by experimental data and pathway visualizations.
This compound, a flavan-3-ol found in various plants, has garnered interest for its potential antioxidant and anti-inflammatory properties. This guide provides a comparative analysis of its dose-response relationships in these activities, juxtaposed with commonly studied flavonoids: (-)-epicatechin, (+)-catechin, and quercetin. The data presented herein is intended to support researchers in evaluating the therapeutic potential of this compound and designing further preclinical studies.
Data Presentation: Comparative Dose-Response Analysis
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound and its comparators. It is important to note that specific dose-response data for the levorotatory enantiomer, this compound, is limited in publicly available literature. Therefore, data for the dextrorotatory enantiomer, (+)-Afzelechin, is used as a proxy in the anti-inflammatory assays, a common practice for preliminary comparative analysis, though potential stereospecific differences should be considered in future research.
Table 1: Antioxidant Activity of Flavan-3-ols in DPPH Radical Scavenging Assay
| Compound | EC50 (µM) | Source |
| This compound | Data Not Available | - |
| (-)-Epicatechin | ~5.4[1] | [1] |
| (+)-Catechin | ~9.65 | |
| Ascorbic Acid (Standard) | ~17.7 | [2] |
EC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Anti-inflammatory Activity of this compound and Comparators
| Compound | Assay | Model | Dose/Concentration Range | Key Findings | Source |
| (+)-Afzelechin | NF-κB Luciferase Reporter Assay | LPS-stimulated HUVECs | 2-20 µM | Dose-dependent inhibition of NF-κB activity.[3] | [3] |
| (+)-Afzelechin | iNOS and TNF-α expression | LPS-injected mice | 0.04-0.4 mg/kg | Significant reduction in iNOS and TNF-α levels.[4] | [4] |
| (-)-Epicatechin | COX-2 Expression | TNBS-induced colitis in rats | 10-50 mg/kg | Reduction in COX-2 expression.[5] | [5] |
| (+)-Catechin | NO Production | LPS-stimulated RAW264.7 cells | 10-40 µg/mL | Dose-dependent decrease in nitric oxide production.[6] | [6] |
| Quercetin | NF-κB Activity | Stable coronary artery disease patients | 120 mg/day | Decreased transcriptional activity of NF-κB.[7][8] | [7][8] |
HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide; iNOS: Inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; COX-2: Cyclooxygenase-2; TNBS: 2,4,6-Trinitrobenzenesulfonic acid; NO: Nitric Oxide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol Outline:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared. For the assay, a working solution is made by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (typically methanol or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: A fixed volume of the DPPH working solution is mixed with a small volume of the sample solution at various concentrations. A control containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
EC50 Determination: The EC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration and performing a regression analysis.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Inhibition Assay
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the NF-κB signaling pathway.
Principle: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. The assay often utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Protocol Outline (using a luciferase reporter assay):
-
Cell Culture and Transfection: A suitable cell line (e.g., RAW264.7 macrophages or HEK293 cells) is cultured. The cells are then transfected with a plasmid vector containing a luciferase reporter gene driven by an NF-κB responsive promoter.
-
Treatment: The transfected cells are pre-treated with various concentrations of the test compound (e.g., (+)-Afzelechin) for a specific duration.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as LPS or TNF-α, to activate the NF-κB pathway. A negative control group (unstimulated) and a positive control group (stimulated without the test compound) are included.
-
Cell Lysis: After the stimulation period, the cells are washed and lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: The cell lysates are mixed with a luciferase substrate. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on NF-κB activity is determined by comparing the luciferase activity in the treated groups to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of the NF-κB-driven luciferase expression, can be calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for assessing its anti-inflammatory activity.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: The activation of the Nrf2 antioxidant response pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. (-)-Epicatechin-An Important Contributor to the Antioxidant Activity of Japanese Knotweed Rhizome Bark Extract as Determined by Antioxidant Activity-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epicatechin Used in the Treatment of Intestinal Inflammatory Disease: An Analysis by Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Afzelechin and Other Flavan-3-ols in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of (-)-Afzelechin against other prominent flavan-3-ols. The information is supported by experimental data from various studies, with detailed methodologies for key experiments provided.
Flavan-3-ols, a class of flavonoids abundant in sources like tea, cocoa, and fruits, have garnered significant attention for their potential anti-cancer activities. Among these, this compound is a lesser-studied compound compared to well-known flavan-3-ols such as (-)-epigallocatechin-3-gallate (EGCG), catechin, and epicatechin. This guide aims to synthesize the available data to offer a comparative overview of their effects on cancer cell lines.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency in inhibiting cancer cell growth. While direct comparative studies are limited, the following tables summarize the IC50 values of this compound's glycoside, Afzelin, and other flavan-3-ols across various cancer cell lines as reported in independent studies.
It is crucial to note that these values are from different studies and experimental conditions may vary, affecting direct comparability.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| Afzelin | AGS (Gastric Cancer) | > 160 | |
| Afzelin | A549 (Lung Cancer) | Not specified, but showed dose-dependent effects at 60 and 120 µM | |
| Afzelin | H1299 (Lung Cancer) | Not specified, but showed dose-dependent effects | |
| Afzelin | PC-3 (Prostate Cancer) | Not specified, but significant decrease in proliferation at 1 µg/mL | |
| Afzelin | LNCaP (Prostate Cancer) | Not specified, but significant decrease in proliferation at 1 µg/mL |
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| (-)-Epigallocatechin-3-gallate (EGCG) | H661 (Lung Cancer) | 22 | |
| (-)-Epigallocatechin-3-gallate (EGCG) | H1299 (Lung Cancer) | 22 | |
| (-)-Epigallocatechin-3-gallate (EGCG) | HT-29 (Colon Cancer) | ~44-66 | |
| (-)-Epicatechin | H661 (Lung Cancer) | > EGCG | |
| (-)-Epicatechin | H1299 (Lung Cancer) | > EGCG |
Induction of Apoptosis and Mechanistic Insights
Flavan-3-ols exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways.
Afzelin has been shown to trigger apoptosis in gastric and lung cancer cells through the activation of the caspase signaling pathway. In A549 lung cancer cells, afzelin treatment led to an increase in the pro-apoptotic factor BAX and stimulated the caspase cascade, involving both caspase-8 and caspase-9. In AGS gastric cancer cells, a slight apoptotic response was observed at a concentration of 120 μM, with an increase in caspases-3, -8, and -9.
Similarly, other flavan-3-ols are well-documented inducers of apoptosis. For instance, EGCG induces apoptosis in various cancer cell lines by modulating the expression of Bcl-2 family proteins and activating caspases.
The following diagram illustrates a generalized signaling pathway for flavan-3-ol-induced apoptosis.
Caption: Generalized intrinsic pathway of apoptosis induced by flavan-3-ols.
Experimental Protocols
For researchers aiming to conduct comparative studies, detailed methodologies are crucial for reproducibility. Below are standard protocols for key experiments used to evaluate the anti-cancer effects of flavan-3-ols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and other flavan-3-ols for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentrations of flavan-3-ols for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the
In Vivo Therapeutic Potential of Afzelechin Isomers in Animal Models of Acute Lung Injury: A Comparative Guide
Initial Scope: This guide was intended to focus on the in vivo validation of (-)-Afzelechin's therapeutic effects. However, a comprehensive literature search revealed a lack of specific in vivo studies for this particular isomer. The available research predominantly focuses on the (+)-Afzelechin isomer. Consequently, this guide provides a detailed comparison of (+)-Afzelechin's performance against a standard anti-inflammatory agent, Dexamethasone, in animal models of acute lung injury. This information should be valuable for researchers, scientists, and drug development professionals interested in the therapeutic potential of the afzelechin class of compounds.
Comparative Efficacy of (+)-Afzelechin and Dexamethasone in Mitigating Lung Injury
The following tables summarize the quantitative data from preclinical studies, comparing the effects of (+)-Afzelechin and Dexamethasone on key markers of lung inflammation and injury in mouse models.
Table 1: Effect on Inflammatory Cell Infiltration and Edema in Lung Tissue
| Treatment Group | Total Cells in BALF (count) | Lymphocytes in BALF (count) | Lung Wet-to-Dry (W/D) Weight Ratio | Reference |
| Control | Normal | Normal | Normal | [1] |
| PM2.5-exposed | Increased | Increased | Increased | [1] |
| (+)-Afzelechin | Reduced | Reduced | Decreased | [1] |
| Dexamethasone (2 mg/kg) | Reduced | Reduced | Decreased | [1] |
BALF: Bronchoalveolar Lavage Fluid; PM2.5: Particulate Matter 2.5
Table 2: Modulation of Inflammatory Cytokines and Mediators
| Treatment Group | TNF-α in BALF | IL-1β in BALF | Nitric Oxide (NO) in BALF | Myeloperoxidase (MPO) Activity in Lung Tissue | Reference | |---|---|---|---|---| | Control | Low | Low | Low | Low |[1] | | PM2.5-exposed | Elevated | Elevated | Elevated | Increased |[1] | | (+)-Afzelechin | Significantly Reduced | Significantly Reduced | Significantly Reduced | Mitigated |[1] | | Dexamethasone | Mitigated | Mitigated | Mitigated | Mitigated |[1] | | LPS-exposed | Increased | - | - | - |[2][3] | | (+)-Afzelechin (0.04-0.4 mg/kg) | Significantly Reduced | - | - | - |[2][3] |
TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; LPS: Lipopolysaccharide
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animal Model of Particulate Matter (PM2.5)-Induced Lung Injury
-
Animal Model: Male BALB/c mice.
-
Induction of Injury: A single intratracheal instillation of PM2.5 (10 mg/kg body weight) is administered to induce lung inflammation and damage.[1]
-
Treatment Groups:
-
Control group (no PM2.5).
-
PM2.5-exposed group.
-
(+)-Afzelechin treated group (intravenous injection 30 minutes after PM2.5 instillation).
-
Dexamethasone treated group (2 mg/kg, intravenous injection 30 minutes after PM2.5 instillation).[1]
-
-
Sample Collection: 24 hours post-PM2.5 injection, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[1]
-
Analysis:
-
Inflammatory Cell Count: Total and differential cell counts in BALF are performed.[1]
-
Lung Edema: The lung wet-to-dry weight ratio is calculated.[1]
-
Cytokine Analysis: Levels of TNF-α, IL-1β, and NO in BALF are measured using ELISA.[1]
-
Neutrophil Infiltration: Myeloperoxidase (MPO) activity in lung tissue is assessed.[1]
-
Histology: Lung tissue sections are stained with hematoxylin and eosin (H&E) to evaluate histological changes.[1]
-
Animal Model of Lipopolysaccharide (LPS)-Induced Lung Injury
-
Animal Model: Male C57BL/6 mice.
-
Induction of Injury: A single intraperitoneal injection of LPS (15 mg/kg) is administered to induce acute lung injury.
-
Treatment Groups:
-
Control group (no LPS).
-
LPS-exposed group.
-
(+)-Afzelechin treated groups (0.04, 0.1, 0.2, and 0.4 mg/kg, intravenous administration 6 hours after LPS injection).
-
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[2][3]
-
Analysis:
Signaling Pathways and Experimental Workflows
The therapeutic effects of (+)-Afzelechin in mitigating lung injury are attributed to its modulation of several key signaling pathways.
(+)-Afzelechin's Anti-inflammatory Signaling Cascade
(+)-Afzelechin has been shown to exert its anti-inflammatory effects by targeting multiple signaling pathways. In models of lung injury, it has been observed to downregulate the TLR4/MyD88 and NF-κB pathways, which are crucial in the inflammatory response to stimuli like LPS and particulate matter.[1][4] Simultaneously, it appears to upregulate the PI3K/Akt pathway, which is involved in cell survival and has anti-inflammatory roles.[4] Furthermore, (+)-Afzelechin has been noted to inhibit the Hippo and Rho signaling pathways.[4]
Caption: (+)-Afzelechin's modulation of inflammatory signaling pathways.
Experimental Workflow for Evaluating Therapeutic Efficacy
The general workflow for assessing the in vivo efficacy of therapeutic compounds in animal models of lung injury involves several key steps, from induction of the injury to the final analysis of various pathological and molecular markers.
Caption: General experimental workflow for in vivo lung injury studies.
References
- 1. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of (+)-Afzelechin for Alleviating Sepsis-Associated Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of (-)-Afzelechin and Other Catechins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective potential of (-)-Afzelechin and other prominent catechins, including (-)-epigallocatechin-3-gallate (EGCG), (-)-epicatechin gallate (ECG), and (-)-epicatechin (EC). The information presented is supported by experimental data from various in vitro and in vivo studies, with a focus on the underlying molecular mechanisms and signaling pathways.
Comparative Neuroprotective Efficacy
Catechins, a class of polyphenolic compounds abundant in sources like tea and various fruits, have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases.[1] Their neuroprotective effects are attributed to a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] While EGCG is the most extensively studied catechin, emerging research highlights the significant neuroprotective potential of other catechins like this compound.
The following tables summarize the available quantitative data from studies investigating the neuroprotective effects of this compound and other catechins. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data is compiled from various sources.
Table 1: Comparison of Antioxidant Activity
| Catechin | Assay | Results | Reference |
| This compound | N/A | Data not available in a directly comparable format. | |
| (-)-Epigallocatechin-3-gallate (EGCG) | ABTS Scavenging | High scavenging capacity | [2] |
| FRAP (Fe3+ Reduction) | High reducing power | [2] | |
| (-)-Epicatechin gallate (ECG) | ABTS Scavenging | High scavenging capacity | [2] |
| FRAP (Fe3+ Reduction) | High reducing power | [2] | |
| (-)-Epicatechin (EC) | ABTS Scavenging | Moderate scavenging capacity | [2] |
| FRAP (Fe3+ Reduction) | Moderate reducing power | [2] | |
| (+)-Catechin | ABTS Scavenging | Moderate scavenging capacity | [2] |
| FRAP (Fe3+ Reduction) | Moderate reducing power | [2] |
Table 2: Comparison of Anti-inflammatory Activity
| Catechin | Model | Key Findings | Reference |
| (+)-Afzelechin | LPS-induced inflammation in HUVECs and mice | Significantly reduced TNF-α and iNOS levels.[3][4] | [3][4] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Various inflammation models | Reduces pro-inflammatory cytokines (TNF-α, IL-1β) and inhibits NF-κB signaling.[5] | [5] |
| (-)-Epicatechin gallate (ECG) | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema and pro-inflammatory mediators.[6] | [6] |
| (-)-Epicatechin (EC) | N/A | Data not available in a directly comparable format. |
Table 3: Comparison of Anti-Apoptotic Activity
| Catechin | Model | Key Findings | Reference |
| Afzelin (a glycoside of Kaempferol, related to Afzelechin) | Parkinson's disease model | Increased Bcl-2 expression.[3] | [3] |
| (-)-Epigallocatechin-3-gallate (EGCG) | B lymphoma cells, Leukaemia models | Downregulated Bcl-2, upregulated Bax and Bad, and activated caspases.[7][8] | [7][8] |
| (-)-Epigallocatechin (EGC) | Human promyelocytic leukemia HL-60 cells | Decreased Bcl-2 expression and activated caspase-3. | |
| (-)-Epicatechin (EC) | N/A | Data not available in a directly comparable format. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the neuroprotective potential of catechins.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test catechin for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Induce neurotoxicity by adding a stressor such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for a further incubation period.
-
Remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated, non-toxin-exposed) cells.
-
Antioxidant Capacity Assays
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test catechin in a suitable solvent (e.g., ethanol).
-
Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).
-
In a 96-well plate, add different concentrations of the catechin solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the catechin solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol:
-
Induce apoptosis in neuronal cells by treating them with a neurotoxin.
-
Treat the cells with the test catechin.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
The results will distinguish four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of catechins are mediated through the modulation of various intracellular signaling pathways.
Experimental Workflow for Neuroprotective Compound Screening
The general workflow for screening and characterizing the neuroprotective potential of compounds like this compound is a multi-step process.
Experimental workflow for neuroprotective screening.
Signaling Pathway of this compound in Neuroprotection
This compound has been shown to exert its cytoprotective effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
This compound activates the Nrf2-ARE pathway.
This pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. This compound is proposed to inactivate GSK-3β, which prevents the phosphorylation and subsequent degradation of Nrf2. This allows Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and catalase. The upregulation of these genes leads to enhanced cellular antioxidant capacity and ultimately, neuroprotection.
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (–)-Epigallocatechin-3-gallate induces apoptosis and differentiation in leukaemia by targeting reactive oxygen species and PIN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-Epigallocatechingallate induces apoptosis in B lymphoma cells via caspase-dependent pathway and Bcl-2 family protein modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of (-)-Afzelechin and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Afzelechin, a flavan-3-ol found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Understanding the relationship between its chemical structure and biological function is pivotal for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its derivatives, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data, detailed protocols, and visual representations of associated signaling pathways.
Comparative Biological Activities
The biological efficacy of this compound and its derivatives is intricately linked to their structural features, including the number and position of hydroxyl groups, stereochemistry, and the presence of glycosidic moieties. The following tables summarize the available quantitative data to facilitate a comparison of their activities.
Antioxidant Activity
The antioxidant capacity of flavonoids like this compound is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with a lower EC50 value indicating higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (EC50 in µM) | Source |
| (+)-Afzelechin | Not explicitly found, but used as a known compound for comparison. | [1] |
| Artocarpinol A | 9.4 ± 1.0 | [1] |
| Artocarpinol B | 12.2 ± 1.1 | [1] |
| Artocarpinol C | 10.0 ± 1.5 | [1] |
| Gambircatechol | 19.0 ± 2.6 | [1] |
| Ascorbic Acid (Standard) | 34.9 | [1] |
| α-Tocopherol (Standard) | 48.6 | [1] |
Note: The data for Artocarpinols and Gambircatechol, novel flavan-3-ol derivatives, are included to provide a comparative context for the antioxidant potential of compounds with a similar core structure to afzelechin.
Anti-inflammatory Activity
The anti-inflammatory effects of afzelechin derivatives are often assessed by their ability to inhibit key inflammatory mediators and pathways. One common method is to measure the inhibition of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response.
| Compound | Inhibition of TNF-α-induced NF-κB activation in HepG2 cells (IC50 in µM) | Source |
| (+)-Catechin | 14.1 | [2] |
| (-)-Epicatechin | 16.5 | [2] |
| Kaempferol 3-O-rhamnoside | 11.9 | [2] |
| (+)-Afzelechin 5-O-β-d-glucopyranoside | - | [2] |
Note: While a specific IC50 value for (+)-afzelechin 5-O-β-d-glucopyranoside was not provided in the abstract, the study indicated that it, along with other isolated flavonoids, was examined for its anti-inflammatory activity. The study did find that with the exception of (-)-epicatechin, the tested compounds significantly inhibited the accumulation of pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 proteins at a concentration as low as 0.1 μM[2].
Anticancer Activity
The cytotoxic effects of afzelechin and its derivatives against various cancer cell lines are a key area of investigation. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation, with a lower IC50 value indicating greater anticancer potency.
| Compound | Cell Line | Anticancer Activity (IC50 in µM) | Source |
| Artocarpinol A | CH1/PA-1 (ovarian teratocarcinoma) | 25 ± 6 | [1] |
| SW480 (colon carcinoma) | 34 ± 4 | [1] | |
| 4'-Bromoflavonol | A549 (human non-small cell lung cancer) | 0.46 ± 0.02 | [3] |
| 3',4'-Dichloroflavonol | A549 (human non-small cell lung cancer) | 3.14 ± 0.29 | [3] |
| 5-Fluorouracil (Standard) | A549 (human non-small cell lung cancer) | 4.98 ± 0.41 | [3] |
Note: The data presented for brominated and chlorinated flavonols highlight how halogen substitutions on the flavonoid scaffold can significantly enhance anticancer activity, providing a valuable comparison for potential modifications to the afzelechin structure.
Structure-Activity Relationship Insights
Based on the available data and established knowledge of flavonoid chemistry, several key structure-activity relationships for this compound and its derivatives can be inferred:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the A and B rings are critical for antioxidant activity. A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) substitution on the B-ring generally enhances antioxidant capacity.
-
Glycosylation: The attachment of a sugar moiety (glycosylation) can influence the biological activity. In some cases, glycosylation can decrease the antioxidant activity compared to the aglycone form due to steric hindrance and a reduction in the number of free hydroxyl groups. However, it can also improve solubility and bioavailability. For instance, (+)-afzelechin 5-O-β-d-glucopyranoside was isolated and tested for anti-inflammatory activity[2].
-
Stereochemistry: The spatial arrangement of substituents, particularly at the C2 and C3 positions of the C-ring, can impact biological activity. For example, the stereochemistry at the 3-position of flavan-3-ols has been shown to be important for the inhibition of cancer cell proliferation[4].
-
Polymerization: The antioxidant activity of flavan-3-ols can increase with the degree of polymerization (e.g., in proanthocyanidins)[5].
-
Galloylation: The addition of a galloyl group, particularly at the 3-position, often enhances the antioxidant and anticancer activities of flavan-3-ols[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Reaction mixture: The test compound (dissolved in a suitable solvent) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
In Vitro Anti-inflammatory Assays
A variety of assays can be used to assess anti-inflammatory activity. One common approach involves measuring the inhibition of inflammatory mediators in cell cultures.
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Treatment: The cells are treated with the test compound before or after stimulation.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), or enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are measured in the cell culture supernatant or cell lysates using methods such as ELISA, Griess assay, or Western blotting.
-
Calculation: The inhibitory effect of the compound is calculated as a percentage of the control (stimulated cells without the compound), and the IC50 value is determined.
Signaling Pathway Visualizations
This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Anti-inflammatory signaling pathway of this compound via TLR4/MyD88.
Caption: Antioxidant response pathway modulated by this compound through Nrf2.
This guide provides a foundational understanding of the structure-activity relationships of this compound and its derivatives. Further research involving the synthesis and systematic biological evaluation of a broader range of afzelechin analogues is necessary to fully elucidate the nuanced relationships between their chemical structures and diverse pharmacological activities. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of natural compounds.
References
- 1. Highly Aromatic Flavan-3-ol Derivatives from Palaeotropical Artocarpus lacucha Buch.-Ham Possess Radical Scavenging and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new flavan-3-ol and the anti-inflammatory effect of flavonoids from the fruit peels of Wisteria floribunda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Antioxidant protection of low density lipoprotein by procyanidins: structure/activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of (-)-Afzelechin: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety information and detailed operational procedures for the proper disposal of (-)-Afzelechin, ensuring the safety of laboratory personnel and compliance with standard chemical handling protocols.
Key Safety and Handling Information
The following table summarizes the known information and recommended precautions for handling this compound. This data is compiled from available resources on similar flavonoid compounds and general laboratory safety standards.
| Parameter | Information/Recommendation |
| GHS Pictogram(s) | Data not available. As a precaution for a bioactive powder, consider it potentially irritating. |
| Signal Word | Data not available. |
| Hazard Statement(s) | Data not available. May cause skin and eye irritation. Handle with care. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and safety glasses.[1] |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |
| First Aid - Skin Contact | Wash off with soap and plenty of water.[1] |
| First Aid - Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage at -20°C for long-term and 2-8°C for short-term. |
Experimental Protocol: Disposal of this compound Waste
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, including pure compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled "this compound Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. The label should indicate the solvent used and the approximate concentration of this compound.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
2. Waste Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound Waste."
-
Include the date of waste generation and the primary hazard associated with the waste (e.g., "Bioactive Chemical Waste").
3. Temporary Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's guidelines for chemical waste storage.
4. Final Disposal:
-
Arrange for the collection of the this compound waste by your institution's authorized chemical waste disposal service.
-
Provide the waste disposal service with all necessary information regarding the composition of the waste.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (-)-Afzelechin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of (-)-Afzelechin in a laboratory setting. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure to this compound, which is typically handled as a powder. The following table summarizes the required PPE based on the substance's Safety Data Sheet (SDS).
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Fire/flame resistant and impervious lab coat or coveralls | [1] |
| Chemical-resistant gloves (e.g., Nitrile) | ||
| Respiratory Protection | Full-face respirator (if exposure limits are exceeded or dust is generated) | [1] |
Operational Plan: Handling this compound in a Laboratory Setting
This section provides a step-by-step protocol for a common laboratory task: preparing a stock solution of this compound for use in in vitro experiments.
Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather all necessary equipment (spatula, weigh paper, vials, solvent, pipettes, etc.) and place them inside the fume hood before starting.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Step-by-Step Handling Procedure:
-
Designated Work Area: All handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Weighing the Compound:
-
Place a calibrated analytical balance inside the fume hood, if possible.
-
If the balance is outside the hood, pre-weigh a sealable container (e.g., a microcentrifuge tube or vial).
-
Inside the fume hood, carefully transfer the desired amount of this compound powder to the pre-weighed container using a clean spatula. Avoid creating dust.
-
Seal the container before removing it from the fume hood to weigh it. Repeat as necessary to obtain the target weight, ensuring the container is sealed during transport.
-
-
Solubilization:
-
Return the sealed container with the weighed this compound to the fume hood.
-
Uncap the container and, using a calibrated pipette, add the appropriate solvent (e.g., DMSO, ethanol) to dissolve the compound and create a stock solution of the desired concentration.
-
Gently vortex or pipette mix to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Clearly label the vial containing the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Seal the vial tightly and store it under the recommended conditions (typically protected from light and at low temperatures).
-
-
Post-Handling Decontamination:
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Properly dispose of all contaminated disposable materials (e.g., weigh paper, pipette tips, gloves) as hazardous waste.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination. As a phenolic compound, it should be treated as hazardous chemical waste.
-
Solid Waste:
-
All solid waste contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused stock solutions and experimental media containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
-
Do not dispose of this compound solutions down the drain.
-
-
Container Disposal:
-
Empty containers that held powdered this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Waste Pickup:
-
All hazardous waste containers must be properly labeled with the contents and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
